Sinapine
Description
black mustard seeds, seeds of Brassica nigra; RN given refers to parent; structure
Structure
2D Structure
Properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXHFRXWWGYQH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171957 | |
| Record name | Sinapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18696-26-9, 84123-22-8 | |
| Record name | Sinapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SINAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sinapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sinapine: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite naturally occurring within the plant kingdom, particularly abundant in the Brassicaceae family. This document provides a comprehensive overview of this compound's natural sources, its distribution within various plant tissues, and detailed methodologies for its extraction and quantification. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this bioactive compound. The guide includes quantitative data on this compound content in various plant species, a detailed schematic of its biosynthetic pathway, and a standard workflow for its analysis.
Natural Sources and Distribution of this compound in Plants
This compound is predominantly found in the seeds of plants belonging to the Brassicaceae family, where it can constitute a significant portion of the phenolic compounds.[1][2][3] Its concentration varies considerably among different species, cultivars, and even within different tissues of the same plant.
Distribution in Brassicaceae
The highest concentrations of this compound are typically found in the seeds of oilseed crops such as rapeseed (Brassica napus) and mustard (Brassica juncea and Sinapis alba).[1][3] In rapeseed, for instance, this compound is concentrated in the embryo tissues, including the hypocotyl, radicle, and cotyledons, with significantly lower levels detected in the seed coat and endosperm.[4] While present in other plant parts like leaves, stems, and roots, the concentrations are generally much lower than in the seeds.[2]
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound content in various plant sources as reported in the scientific literature. These values can be influenced by factors such as the plant's genetic background, growing conditions, and the analytical methods used for quantification.
Table 1: this compound Content in Seeds of Various Brassica Species
| Plant Species | Cultivar/Variety | This compound Content (mg/g of defatted meal/dry matter) | Reference(s) |
| Brassica napus (Rapeseed/Canola) | Multiple Cultivars | 6.39 - 12.28 | [5] |
| Brassica juncea (Indian Mustard) | Not specified | up to 8.7 | [2] |
| Brassica juncea (Indian Mustard) | Not specified | 1.22% by mass of press cake | [1] |
| Brassica rapa | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |
| Brassica nigra | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |
| Brassica carinata | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |
| Sinapis alba (White Mustard) | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |
Table 2: this compound Content in Different Tissues of Brassica napus
| Plant Tissue | This compound Concentration (µmol/g) | Reference(s) |
| Hypocotyl and Radicle (HR) | > 22 | [4] |
| Inner Cotyledon (IC) | > 22 | [4] |
| Outer Cotyledon (OC) | > 22 | [4] |
| Seed Coat and Endosperm (SE) | 0.72 | [4] |
| Whole Seed | 20.36 | [4] |
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapic acid, which is then esterified with choline to form this compound.
The key enzymes involved in this pathway include:
-
Cinnamate-4-hydroxylase (C4H)
-
4-coumarate ester-3-hydroxylase (C3H)
-
Caffeate O-methyltransferase (COMT)
-
Ferulic acid 5-hydroxylase (FAH)
-
Sinapaldehyde/coniferaldehyde dehydrogenase (SALDH)
-
UDP-glucose:sinapate glucosyltransferase (SGT)
-
Sinapoylglucose:choline sinapoyltransferase (SCT) [5]
The regulation of the phenylpropanoid pathway, and consequently this compound biosynthesis, is complex and involves transcriptional control by families of transcription factors, most notably MYB proteins. These transcription factors can activate or repress the expression of the biosynthetic genes in response to developmental cues and environmental stimuli.
References
- 1. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Sinapine Biosynthesis Pathway in Brassica Species: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapine (sinapoylcholine) is a prominent secondary metabolite found in the seeds of Brassica species, including economically important crops like rapeseed (Brassica napus), mustard (Brassica juncea), and various vegetables. As the choline ester of sinapic acid, it plays a role in plant defense and serves as a storage form of choline and sinapic acid for the developing seedling. However, in the context of animal feed and human nutrition, this compound is considered an anti-nutritional factor due to its bitter taste and potential to reduce protein digestibility.[1][2] This has spurred significant research into understanding and manipulating its biosynthetic pathway to improve the quality of Brassica seed meal. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the key processes.
The Core Biosynthetic Pathway
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds in plants. The pathway can be broadly divided into three main stages: the synthesis of the precursor phenylalanine via the shikimate pathway, the conversion of phenylalanine to sinapic acid, and the final esterification of sinapic acid with choline to form this compound.
From Phenylalanine to Sinapoyl-CoA
The journey begins with the aromatic amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by a group of cytochrome P450 monooxygenases and O-methyltransferases, subsequently converts cinnamic acid into sinapic acid. The key intermediates in this sequence are p-coumaric acid, caffeic acid, ferulic acid, and 5-hydroxyferulic acid. The activated form for many of these reactions is the CoA-thioester, generated by the action of 4-Coumarate:CoA Ligase (4CL) .
The Final Steps to this compound
The free sinapic acid is then activated by glycosylation. UDP-glucose:sinapate glucosyltransferase (SGT) , also known as UGT84A9, catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This activated sinapoyl donor then reacts with choline in a transesterification reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) to produce this compound.
Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | EC Number | Function |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Deaminates L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. |
| p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase | C3'H | 1.14.14.96 | Hydroxylates p-coumaroyl esters to caffeoyl esters. |
| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | 2.1.1.104 | Methylates caffeoyl-CoA to feruloyl-CoA. |
| Ferulate-5-Hydroxylase | F5H | 1.14.14.94 | Hydroxylates ferulic acid to 5-hydroxyferulic acid. |
| Caffeic Acid O-Methyltransferase | COMT | 2.1.1.68 | Methylates 5-hydroxyferulic acid to sinapic acid. |
| UDP-glucose:sinapate glucosyltransferase | SGT | 2.4.1.120 | Glycosylates sinapic acid to form 1-O-sinapoyl-β-glucose. |
| Sinapoylglucose:choline sinapoyltransferase | SCT | 2.3.1.91 | Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline. |
Quantitative Data
The this compound content in Brassica seeds can vary significantly depending on the species, cultivar, and environmental conditions. Genetic modification has also been shown to dramatically reduce this compound levels.
This compound Content in Various Brassica Species
| Species | Cultivar/Line | This compound Content (mg/g of defatted seed meal) | Reference |
| Brassica napus | Express | 7.5 | [3] |
| Brassica napus | Drakkar | 1.0 - 12.9 | [1][4] |
| Brassica napus | RS306 | 12.0 | [5] |
| Brassica juncea | Varuna | 6.7 - 15.1 | [2] |
| Brassica rapa | - | 16.6 - 17.3 | [6] |
| Brassica nigra | - | 21.6 - 24.3 | [6] |
Reduction of this compound Content through Genetic Modification in Brassica napus
| Gene Target | Method | Reduction in this compound Content | Reference |
| FAH and SCT | Antisense | Up to 90% | [7] |
| SGT and REF1 | EMS mutagenesis (double mutant) | Up to 71% | [3] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods described for the analysis of this compound in canola seeds.[8][9][10]
a. Sample Preparation:
-
Grind Brassica seeds to a fine powder.
-
Defat the seed meal by extraction with a suitable solvent (e.g., hexane) if required.
-
Accurately weigh approximately 100 mg of the seed powder or defatted meal into a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: 50% B
-
25-26 min: Linear gradient from 50% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode array detector (DAD) at 330 nm.
-
Quantification: Use a standard curve prepared with a certified this compound standard (e.g., this compound bisulfate).
Enzyme Assay for UDP-glucose:sinapate glucosyltransferase (SGT)
This protocol is a generalized assay based on the principles of glycosyltransferase assays.[11][12][13]
a. Enzyme Extraction:
-
Homogenize developing Brassica seeds in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
b. Assay Mixture (total volume of 100 µL):
-
50 mM Tris-HCl buffer, pH 7.5
-
2 mM UDP-glucose
-
1 mM sinapic acid (dissolved in a small volume of DMSO and diluted in buffer)
-
50 µL of crude enzyme extract
c. Procedure:
-
Pre-incubate the assay mixture without UDP-glucose for 5 minutes at 30°C.
-
Start the reaction by adding UDP-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Analyze the formation of 1-O-sinapoyl-β-glucose by HPLC as described above, monitoring for the appearance of the product peak.
Agrobacterium-mediated Transformation for Gene Silencing in Brassica napus
This protocol provides a general workflow for the genetic modification of Brassica napus to silence genes in the this compound biosynthesis pathway.[1][5][14][15]
a. Vector Construction:
-
Design an RNAi construct targeting the gene of interest (e.g., SGT or SCT). This typically involves cloning a hairpin-forming sequence of the target gene into a binary vector under the control of a seed-specific promoter (e.g., napin promoter).
-
Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101).
b. Plant Transformation:
-
Sterilize Brassica napus seeds and germinate them on a sterile medium.
-
Prepare explants from 5-7 day old seedlings (e.g., cotyledonary petioles or hypocotyls).
-
Inoculate the explants with an overnight culture of the recombinant Agrobacterium for 30 minutes.
-
Co-cultivate the explants on a solid medium for 2-3 days in the dark.
-
Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., carbenicillin or timentin) to eliminate Agrobacterium.
-
Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate.
-
Root the regenerated shoots on a rooting medium.
-
Transfer the rooted plantlets to soil and grow them to maturity in a greenhouse.
-
Analyze the seeds of the T1 generation for this compound content to confirm the effect of gene silencing.
Visualizations
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway in Brassica species.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in Brassica seeds.
Logical Flow of Gene Silencing in Brassica
Caption: Logical workflow for reducing this compound via gene silencing.
Conclusion
The this compound biosynthesis pathway in Brassica species is a well-characterized branch of the phenylpropanoid pathway, offering several targets for genetic manipulation to improve seed meal quality. This guide has provided a detailed overview of the pathway, quantitative data on this compound accumulation, and robust protocols for its study. The provided visualizations offer a clear understanding of the biochemical and experimental workflows. For researchers and professionals in drug development and crop improvement, a thorough understanding of this pathway is crucial for developing novel strategies to enhance the nutritional value of Brassica crops and explore the potential bioactivities of its intermediates. Further research into the regulatory networks governing this pathway will undoubtedly unveil new opportunities for fine-tuning the metabolic profile of these important plants.
References
- 1. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]
- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in this compound content in rapeseed (Brassica napus L.) by induced mutations in this compound biosynthesis genes. - OceanRep [oceanrep.geomar.de]
- 4. researchgate.net [researchgate.net]
- 5. gcirc.org [gcirc.org]
- 6. Biochemical characterization of sinapoylglucose:choline sinapoyltransferase, a serine carboxypeptidase-like protein that functions as an acyltransferase in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 12. promega.co.uk [promega.co.uk]
- 13. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Sinapine in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapine, a prominent secondary metabolite in the Brassicaceae family, plays a multifaceted role in plant defense against a range of biotic stressors. This technical guide delves into the physiological functions of this compound, elucidating its biosynthesis, accumulation, and mechanisms of action against herbivores and pathogens. Through a comprehensive review of current research, this document provides quantitative data on its defensive properties, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these, secondary metabolites are of paramount importance. This compound (sinapoylcholine), an ester of sinapic acid and choline, is a notable secondary metabolite predominantly found in the seeds and vegetative tissues of plants belonging to the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana. While often cited for its antinutritional properties in rapeseed meal, emerging research highlights its significant contributions to plant immunity. This guide provides an in-depth technical overview of the physiological role of this compound in plant defense, tailored for researchers and professionals in plant science and drug development.
Biosynthesis and Accumulation of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of this compound is intricately regulated and responds to both developmental cues and environmental stimuli, including herbivore and pathogen attacks.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) .
-
Formation of Sinapic Acid: Cinnamic acid is then subjected to a series of hydroxylations and methylations to form p-coumaric acid, caffeic acid, ferulic acid, and finally sinapic acid. Key enzymes in these steps include cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , p-coumaroyl shikimate transferase (CST) , p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) , caffeoyl shikimate esterase (CSE) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) .
-
Activation of Sinapic Acid: Sinapic acid is activated by the formation of a high-energy glucose ester, 1-O-sinapoyl-β-glucose, a reaction catalyzed by sinapate:UDP-glucose glucosyltransferase (SGT) .
-
Formation of this compound: The final step involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) , to form this compound.
Figure 1: Simplified this compound Biosynthesis Pathway.
Accumulation in Plant Tissues and Response to Stress
This compound accumulates to high levels in the seeds of many Brassicaceae species, where it can constitute a significant portion of the dry weight. In vegetative tissues, its derivative, sinapoyl malate, is more commonly found. The accumulation of these sinapate esters is not static and can be influenced by various environmental stresses. For instance, studies have shown that the levels of sinapic acid and its derivatives can increase in response to stressors like imidacloprid treatment, suggesting a role in general stress adaptation.
Role in Defense Against Herbivores
This compound and its derivatives contribute to plant defense against herbivores primarily through their antifeedant and toxic properties.
Antifeedant Activity
While direct quantitative data on the antifeedant properties of purified this compound against a wide range of insects is still an active area of research, studies on related compounds and plant extracts rich in sinapate esters provide strong evidence for their role in deterring herbivory.
A key study on Arabidopsis thaliana demonstrated that the accumulation of sinapoyl malate is induced by aphid feeding and contributes to resistance against the specialist caterpillar Pieris brassicae[1]. This suggests that different herbivores can induce defenses that are effective against other attackers.
Quantitative Data on Herbivore Defense
The following table summarizes available quantitative data related to the role of sinapate esters in herbivore defense.
| Compound | Herbivore | Plant | Effect | Quantitative Data | Reference |
| Sinapoyl malate | Pieris brassicae (caterpillar) | Arabidopsis thaliana | Induced resistance | Aphid pre-infestation leading to increased sinapoyl malate correlated with reduced caterpillar performance. | [1] |
| Sinapic acid | Spodoptera frugiperda (fall armyworm) | Artificial Diet | Increased GST activity in larvae | 170.58% and 286.01% increase in GST activity in 4th and 5th instar larvae, respectively. | [2] |
Role in Defense Against Pathogens
This compound and its precursors also exhibit antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria.
Antifungal and Antibacterial Activity
Phenolic compounds, including sinapic acid and its derivatives, are known to have broad-spectrum antimicrobial activity. They can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with microbial metabolism. While specific data for this compound is limited, the antifungal potential of sinapic acid has been documented.
Quantitative Data on Pathogen Defense
The following table presents quantitative data on the antimicrobial activity of sinapic acid.
| Compound | Pathogen | Activity | Quantitative Data (IC50) | Reference |
| Sinapic acid | Fusarium graminearum | Growth inhibition | Not explicitly provided for sinapic acid alone, but related phenolic compounds show activity. | [3] |
Signaling Pathways in this compound-Mediated Defense
The biosynthesis and accumulation of this compound in response to herbivore and pathogen attack are regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).
Jasmonate and Salicylate Signaling
Herbivory, particularly from chewing insects, predominantly activates the JA signaling pathway, while biotrophic pathogens often trigger the SA pathway. These signaling cascades lead to the transcriptional upregulation of genes involved in the phenylpropanoid pathway, including those responsible for this compound biosynthesis.
-
Jasmonic Acid (JA): Mechanical wounding and insect feeding trigger the synthesis of JA, which then binds to its receptor, COI1. This leads to the degradation of JAZ repressor proteins and the activation of transcription factors (e.g., MYC2) that upregulate defense gene expression, including genes in the phenylpropanoid pathway.
-
Salicylic Acid (SA): Pathogen recognition often leads to the accumulation of SA. SA signaling, mediated by the key regulator NPR1, also influences the expression of phenylpropanoid pathway genes, contributing to the production of antimicrobial compounds.
Figure 2: Hormonal Signaling in this compound-Mediated Defense.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.
Extraction and Quantification of this compound by HPLC
This protocol describes a method for the extraction of this compound from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Methanol (100%)
-
Deionized water
-
Phosphoric acid
-
This compound bisulfate standard
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Extraction:
-
Grind 100 mg of dried plant tissue to a fine powder.
-
Add 5 mL of 100% methanol to the powder.
-
Reflux the mixture for 20 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Methanol with 0.1% phosphoric acid
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Detection: UV detector at 325 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound bisulfate.
-
Inject the extracted sample into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Figure 3: Workflow for HPLC Quantification of this compound.
Insect Antifeedant Bioassay (Leaf Disc No-Choice Test)
This protocol outlines a no-choice bioassay to evaluate the antifeedant activity of this compound against a chewing insect herbivore.
Materials:
-
Insect larvae (e.g., Pieris rapae, Spodoptera littoralis)
-
Fresh host plant leaves (e.g., cabbage, Arabidopsis)
-
This compound solution of known concentrations
-
Control solution (solvent only)
-
Petri dishes with moist filter paper
-
Leaf punch or cork borer
-
Scanner and image analysis software
Procedure:
-
Preparation of Leaf Discs:
-
Use a leaf punch to cut uniform discs from fresh host plant leaves.
-
Treat a set of leaf discs with different concentrations of this compound solution.
-
Treat a control set of leaf discs with the solvent only.
-
Allow the discs to air dry.
-
-
Bioassay Setup:
-
Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a single, pre-weighed insect larva into each Petri dish.
-
Prepare multiple replicates for each concentration and the control.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at a controlled temperature and photoperiod suitable for the insect species.
-
After 24 or 48 hours, remove the larvae and re-weigh them.
-
Scan the remaining leaf discs.
-
-
Data Analysis:
-
Use image analysis software to measure the area of each leaf disc consumed.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Calculate the larval growth inhibition by comparing the weight gain of larvae on treated versus control discs.
-
Figure 4: Workflow for Insect Antifeedant Bioassay.
Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details a method to assess the antifungal activity of this compound against a plant pathogenic fungus.
Materials:
-
Pure culture of a plant pathogenic fungus (e.g., Alternaria brassicicola, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
This compound solution of known concentrations
-
Control solution (solvent only)
-
Sterile Petri dishes
-
Fungal plugs from an actively growing culture
Procedure:
-
Preparation of Media:
-
Prepare PDA medium and autoclave it.
-
While the medium is still molten (around 45-50°C), add different concentrations of this compound solution to individual flasks.
-
Add the solvent only to a control flask.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the fungal plug, mycelial side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the fungal species.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the IC50 (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the this compound concentration.
-
Conclusion and Future Directions
This compound and its derivatives are integral components of the chemical defense system in Brassicaceae. Their roles as antifeedants against herbivores and inhibitors of pathogen growth underscore their importance in plant fitness. The biosynthesis of these compounds is tightly regulated by complex signaling networks, offering potential targets for crop improvement strategies aimed at enhancing pest and disease resistance.
Future research should focus on:
-
Elucidating the complete signaling cascade from pest/pathogen recognition to the specific upregulation of this compound biosynthesis genes.
-
Generating more extensive quantitative data on the antifeedant and antimicrobial activities of purified this compound against a broader range of agronomically important pests and pathogens.
-
Investigating the potential synergistic effects of this compound with other plant defense compounds.
-
Exploring the potential of this compound and its derivatives as leads for the development of novel, bio-based pesticides and pharmaceuticals.
This technical guide provides a solid foundation for researchers and professionals to further explore the fascinating and complex role of this compound in the intricate world of plant-microbe and plant-insect interactions.
References
- 1. Profiling of Arabidopsis Secondary Metabolites by Capillary Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sinapine Derivatives: A Comprehensive Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapine and its derivatives, a class of phenolic compounds predominantly found in the Brassicaceae family, are gaining significant attention within the scientific community. These compounds are not only key indicators of nutritional value and taste in food crops but also exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, detailed experimental protocols for their extraction and quantification, and a comprehensive analysis of their biosynthesis and associated signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex mechanisms. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to unlock the full therapeutic and nutraceutical potential of these promising compounds.
Natural Occurrence of this compound Derivatives
This compound (sinapoylcholine) and its related compounds, such as sinapic acid, sinapoyl glucose, and sinapoyl malate, are characteristic secondary metabolites of the Brassicaceae family. Their concentrations can vary significantly depending on the species, cultivar, plant part, and developmental stage. Seeds, in particular, are a rich source of this compound, which can be a significant factor in the quality of rapeseed and mustard meal used for animal feed.
Data Presentation: Quantitative Occurrence of this compound Derivatives
The following table summarizes the quantitative data on the occurrence of major this compound derivatives in various Brassicaceae species and their specific plant parts. This data is essential for researchers targeting the isolation of these compounds or for breeding programs aimed at modifying their content in crops.
| Plant Species | Plant Part | This compound Derivative | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |
| Brassica napus (Rapeseed/Canola) | Seeds | This compound | 6.39 - 12.28 | [1] |
| Brassica napus (Rapeseed/Canola) | Seeds | Sinapic Acid | 0.11 - 0.59 | [1] |
| Brassica napus (Rapeseed/Canola) | Seeds | Sinapoyl Glucose | 1.36 - 7.50 | [1] |
| Brassica napus (Rapeseed) | Seeds | This compound | Natural variation: 3.4 - 12.9 | [2] |
| Brassica juncea (Mustard) | Seed Meal | This compound | ~15.27 µmol/g (equivalent to ~4.74 mg/g) | [3] |
| Brassica juncea (Mustard) | Seed Meal | This compound | 1.22% by mass | |
| Arabidopsis thaliana | Leaves | Sinapoyl Malate | Wild-type levels vary with age | [4] |
| Arabidopsis thaliana | Seeds | Sinapoylcholine | Accumulates during embryo maturation | [4] |
| Brassica oleracea var. italica (Broccoli) | Sprouts (6-day old) | Total Sinapic Acid Derivatives | 4.85 | [5] |
Experimental Protocols
Accurate and efficient extraction and quantification of this compound derivatives are paramount for research and industrial applications. This section provides detailed methodologies for key experiments.
Extraction of this compound Derivatives from Brassica Seeds
This protocol outlines a standard solid-liquid extraction method for obtaining a crude extract rich in this compound derivatives.
Materials:
-
Dried and powdered Brassica seeds
-
Petroleum ether (60-80°C)
-
Ethanol (95%) or Methanol (70-100%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Protocol:
-
Defatting: Weigh the powdered seeds and place them in a cellulose thimble. Perform a Soxhlet extraction with petroleum ether for 12-16 hours to remove lipids.
-
Air Drying: Remove the thimble from the Soxhlet apparatus and allow the defatted seed powder to air dry completely in a fume hood to evaporate residual petroleum ether.
-
Extraction: Place the defatted powder back into a clean Soxhlet apparatus and perform an extraction with 95% ethanol for 8-12 hours. Alternatively, refluxing with 70% methanol at 75°C for 20 minutes can be used.
-
Solvent Evaporation: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Storage: Store the dried crude extract at -20°C for further analysis.
Ultrasound-Assisted Extraction (UAE) of this compound Derivatives
UAE is a modern and efficient technique that can enhance extraction yields and reduce extraction time.
Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Solvent (e.g., 70% ethanol)
Protocol:
-
Sample Preparation: Mix the defatted seed powder with the extraction solvent (e.g., a 1:20 solid-to-liquid ratio).
-
Sonication: Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes). Maintain a constant temperature using a cooling jacket or water bath.
-
Separation: After sonication, separate the solid material from the liquid extract by centrifugation or filtration.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator as described in the previous protocol.
Quantification of this compound Derivatives by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the separation and quantification of this compound, sinapic acid, and sinapoyl glucose.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used. For example:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Methanol
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 330 nm for this compound and its derivatives.
-
Column Temperature: 25-30°C.
Protocol:
-
Standard Preparation: Prepare stock solutions of this compound, sinapic acid, and sinapoyl glucose standards of known concentrations in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards. Identify the peaks of interest by comparing their retention times with those of the standards.
-
Quantification: Calculate the concentration of each derivative in the sample by using the calibration curve generated from the standards.
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The key steps involve a series of enzymatic conversions leading to the formation of sinapic acid, which is then esterified with choline.
Caption: The this compound biosynthesis pathway, illustrating the enzymatic conversion from phenylalanine to this compound.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound derivatives from a plant source.
Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound derivatives.
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives have been shown to modulate several key signaling pathways, contributing to their observed biological activities.
Sinapic acid has been demonstrated to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[6] This inhibition leads to the downregulation of pro-inflammatory mediators.
Caption: Sinapic acid's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inhibitory effects of this compound on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Sinapine's Pharmacological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a choline ester of sinapic acid, this natural compound has demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological properties, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Pharmacological Effects of this compound
This compound exhibits a broad spectrum of biological activities, which are summarized below. The quantitative data for these effects are presented in the subsequent tables.
Antioxidant Activity
This compound's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It has been shown to be effective in various in vitro antioxidant assays.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its capacity to modulate key inflammatory mediators and signaling pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Anticancer Properties
Emerging evidence suggests that this compound possesses anticancer activity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and the reversal of multi-drug resistance.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, primarily through its acetylcholinesterase (AChE) inhibitory activity, which is a key target in the management of Alzheimer's disease. It also protects neuronal cells from oxidative stress-induced damage.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound and its related compound, sinapic acid.
Table 1: Antioxidant Activity of this compound and Sinapic Acid
| Compound/Assay | IC50 Value | Source |
| This compound | ||
| DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available | |
| Sinapic Acid | ||
| DPPH Radical Scavenging | ~32.4 µM | [1] |
| Superoxide Radical Scavenging | 17.98 mM | [2] |
| Hydroxyl Radical Scavenging | 3.80 mM | [2] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 Value | Source |
| Nitric Oxide (NO) Production | RAW 264.7 | Data not available | |
| Cyclooxygenase-2 (COX-2) Inhibition | Data not available |
Table 3: Anticancer Activity of this compound and Sinapic Acid
| Compound | Cell Line | IC50 Value | Source |
| This compound | MCF-7 (Doxorubicin-resistant) | Not directly cytotoxic, but reverses resistance | [3] |
| Sinapic Acid | HT-29 (Colon Cancer) | 317.5 µM | [3][4] |
Table 4: Neuroprotective Activity of this compound
| Assay | Source of Enzyme/Cell Line | IC50/EC50 Value | Source |
| Acetylcholinesterase Inhibition | Rat Cerebral Homogenate | 3.66 µM | [5] |
| Acetylcholinesterase Inhibition | Rat Blood Serum | 22.1 µM | [5] |
| Neuroprotection against Na2S2O4-induced cytotoxicity | PC12 cells | Not specified | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the review of this compound's pharmacological effects.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[6][7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method to evaluate the free radical scavenging capacity of antioxidants.
-
Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decolorization that is measured spectrophotometrically.
-
Protocol Outline:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the this compound solution to a 96-well plate.
-
Add the diluted ABTS radical solution to each well and incubate at room temperature for a defined period.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value.[1][9]
-
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol Outline:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at a wavelength of around 540 nm.
-
Determine the concentration of nitrite using a standard curve of sodium nitrite and calculate the percentage of NO inhibition and the IC50 value.
-
Anticancer Activity Assays
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of around 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[10][11][12]
-
Neuroprotective Activity Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
-
Principle: The activity of AChE is measured by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a solution of acetylcholinesterase from a suitable source (e.g., rat brain homogenate).
-
In a 96-well plate, add the AChE solution, DTNB solution, and different concentrations of this compound.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the increase in absorbance at a wavelength of around 412 nm over time.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.[5]
-
Neuroprotection Assay in PC12 Cells
This assay evaluates the ability of a compound to protect neuronal-like cells from damage induced by an oxidative stressor.
-
Principle: PC12 cells, a rat pheochromocytoma cell line, are often used as a model for neuronal cells. Cell viability is assessed after exposure to an oxidative agent (e.g., hydrogen peroxide or sodium dithionite) in the presence or absence of the test compound.
-
Protocol Outline:
-
Culture PC12 cells and differentiate them into a neuronal phenotype if required.
-
Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Expose the cells to an oxidative stressor (e.g., H₂O₂) for a defined period.
-
Assess cell viability using an appropriate method, such as the MTT assay.
-
Calculate the percentage of neuroprotection and determine the EC50 value.[5]
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. youtube.com [youtube.com]
- 3. This compound reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinapine's Role as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its role as an acetylcholinesterase (AChE) inhibitor is of particular importance, suggesting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with acetylcholinesterase, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several currently approved treatments for the symptomatic relief of Alzheimer's disease. This compound's ability to inhibit AChE, coupled with its antioxidant and neuroprotective properties, makes it a compelling candidate for further investigation in the development of novel neurotherapeutics.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Value | Source Enzyme | Reference |
| IC50 | 3.66 µM | Rat Cerebral Homogenate | [1] |
| IC50 | 22.1 µM | Rat Blood Serum | [1] |
| % Inhibition | 85% | Not Specified | [2] |
Mode of Inhibition: Studies have indicated that this compound acts as a competitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. This is plausible due to the structural similarities between this compound and acetylcholine, both containing a quaternary nitrogen atom which can interact with the anionic subsite of the AChE active site.[3]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. The following is a detailed protocol adapted for the evaluation of this compound.
Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or rat brain homogenate)
-
This compound (of high purity)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or a minimal amount of DMSO and then diluted in buffer).
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the this compound solution (or buffer for the control)
-
20 µL of DTNB solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
The percentage of inhibition is calculated using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Determination of Inhibition Kinetics
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
Procedure:
-
Perform the AChE inhibition assay as described above, but for each concentration of this compound, vary the concentration of the substrate ATCI.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines on these plots will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
The inhibition constant (Ki) can be calculated from the data obtained from these plots.
Molecular Docking of this compound with Acetylcholinesterase
Molecular docking studies can provide insights into the binding mode of this compound within the active site of AChE at an atomic level.
Protocol Outline:
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of acetylcholinesterase from a protein database (e.g., Protein Data Bank, PDB; a common structure used is from Torpedo californica, PDB ID: 1ACJ or 2C5G).[4][5]
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This is typically done using software such as AutoDock Tools, Maestro (Schrödinger), or MOE (Chemical Computing Group).
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular modeling software.
-
Optimize the geometry and minimize the energy of the this compound molecule using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the AChE molecule. This is typically a grid box encompassing the active site gorge.
-
Perform the docking simulation using software like AutoDock, Glide, or GOLD. The software will generate a series of possible binding poses of this compound within the AChE active site and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions between this compound and the amino acid residues of the AChE active site (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking). This analysis can help to identify the key residues involved in the binding and explain the inhibitory activity of this compound.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound as an acetylcholinesterase inhibitor is its direct interference with the catalytic activity of the AChE enzyme within the cholinergic synapse.
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the normal functioning of a cholinergic synapse and the point of intervention by this compound.
Caption: Cholinergic synapse and the inhibitory action of this compound.
Workflow for In Vitro Screening of this compound
The following diagram outlines a typical workflow for the in vitro evaluation of this compound as an acetylcholinesterase inhibitor.
References
Preliminary In Vitro Studies on Sinapine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine is an alkaloidal amine predominantly found in the seeds of cruciferous plants, such as those from the Brassica genus. It has garnered interest in the scientific community due to its various reported biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. Preliminary in vitro research has begun to explore the cytotoxic potential of this compound and its underlying mechanisms of action, suggesting its potential as a modulator of cellular pathways involved in cell death and survival. This technical guide provides a consolidated overview of the current in vitro findings on this compound's cytotoxicity, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways implicated in its activity. Due to the limited availability of direct cytotoxicity data for this compound, this guide also includes data on sinapic acid, a closely related hydroxycinnamic acid derivative, to provide a broader context for the potential biological activities of this class of compounds.
Quantitative Cytotoxicity Data
The direct cytotoxic effect of this compound on cancer cell lines is not extensively documented in the current literature with specific IC50 values. However, studies on its related compound, sinapic acid, provide some insight into the potential antiproliferative effects.
Cytotoxicity of Sinapic Acid in Various Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Assay Type |
| HT-29 (Human Colon Carcinoma) | Sinapic Acid | 317.5 | 24 | XTT |
| V79 (Chinese Hamster Lung Fibroblast) | Sinapic Acid | 1860 | 18 | Neutral Red Uptake |
| HeLa (Human Cervical Carcinoma) | Sinapic Acid | 7248 | 18 | Neutral Red Uptake |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
In contrast to direct cytotoxicity, this compound has shown low toxicity in certain non-cancerous cell lines. For instance, in C2C12 myoblasts, concentrations of this compound up to 400 μM resulted in cell viability remaining above 80%, indicating a lack of significant cytotoxic effect in this particular cell line.
Signaling Pathways and Mechanisms of Action
This compound's bioactivity appears to be mediated through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action based on preliminary in vitro studies.
This compound's Role in Reversing Doxorubicin Resistance
In cancer cells resistant to the chemotherapeutic agent doxorubicin, this compound has been shown to downregulate the expression of multidrug resistance protein 1 (MDR1). This effect is proposed to be mediated through the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.
Protective Effect of this compound Against Oxidative Stress
This compound has demonstrated a protective effect against tert-butyl hydroperoxide (TBHP)-induced cell death in C2C12 myoblasts. This protection is attributed to its ability to suppress the activation of the Akt, p38, and JNK signaling pathways, which are often triggered by oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary in vitro studies of this compound and related compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 16-24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or the compound of interest.
-
Include untreated and vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Doxorubicin Accumulation Assay
This assay is used to determine the intracellular concentration of doxorubicin, often in the context of multidrug resistance.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate and allow them to attach.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
-
Doxorubicin Incubation:
-
Add doxorubicin to the medium at a final concentration (e.g., 10 µM).
-
Incubate for a defined period (e.g., 1-2 hours) to allow for drug uptake.
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells using a suitable lysis buffer.
-
Extract doxorubicin from the cell lysate using an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
-
Quantification:
-
Measure the fluorescence of the extracted doxorubicin using a fluorescence spectrophotometer (excitation ~480 nm, emission ~590 nm).
-
Alternatively, quantify the amount of doxorubicin using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Normalize the amount of intracellular doxorubicin to the total protein content of the cell lysate.
-
Real-Time PCR for MDR1 Expression
This method quantifies the level of messenger RNA (mRNA) for the MDR1 gene.
-
RNA Extraction:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, specific primers for the MDR1 gene, and a suitable qPCR master mix (e.g., containing SYBR Green or using TaqMan probes).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the MDR1 gene using the ΔΔCt method.
-
Western Blot for Signaling Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.
-
Protein Extraction:
-
Treat cells with this compound and/or other stimuli (e.g., TBHP).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p38, total-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction between proteins and DNA in the cell, such as the binding of transcription factors to promoter regions.
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., NF-κB).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
DNA Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene (e.g., the MDR1 promoter) to quantify the amount of precipitated DNA.
-
Sinapine's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, a naturally occurring phenolic compound predominantly found in seeds of the Brassicaceae family, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which dictates its bioavailability, cellular uptake, and subsequent engagement with intracellular targets. This technical guide provides an in-depth exploration of the current understanding of this compound's interplay with cellular membranes, focusing on its effects on membrane-associated processes and signaling pathways. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.
Data Presentation
While direct quantitative data on the biophysical interaction of this compound with lipid bilayers, such as binding affinities or specific changes in membrane fluidity, are not extensively available in the current literature, its impact on membrane-related cellular functions has been documented. The following tables summarize the key observed effects of this compound on macrophage cholesterol metabolism and associated signaling pathways.
Table 1: Effect of this compound on Cholesterol Metabolism in Macrophage Foam Cells
| Parameter | Observation | This compound Concentration | Cell Type | Reference |
| Cholesterol Accumulation | Significant decrease in intracellular lipid content. | 80 µM | Human monocyte-derived macrophages (THP-1) | [1][2] |
| Total Cholesterol (TC) | Decreased | 80 µM | Human monocyte-derived macrophages (THP-1) | [2] |
| Free Cholesterol (FC) | Decreased | 80 µM | Human monocyte-derived macrophages (THP-1) | [2] |
| Cholesterol Ester (CE) / Total Cholesterol (TC) Ratio | Decreased | 80 µM | Human monocyte-derived macrophages (THP-1) | [2] |
| Cholesterol Efflux | Enhanced | Not specified | Macrophages | [1] |
| Cholesterol Influx | Inhibited | Not specified | Macrophages | [1] |
Table 2: Modulation of Membrane-Associated Signaling Proteins by this compound
| Signaling Pathway | Protein | Effect of this compound | Cell Type | Reference |
| JAK2/STAT3 Pathway | JAK2 | Activation | Macrophage foam cells | [1] |
| STAT3 | Activation | Macrophage foam cells | [1] | |
| MAPK Pathway | Akt | Suppression of TBHP-induced activation | C2C12 myoblasts | |
| p38 | Suppression of TBHP-induced activation | C2C12 myoblasts | ||
| JNK | Suppression of TBHP-induced activation | C2C12 myoblasts | ||
| Scavenger Receptor | CD36 | Suppressed expression | Macrophage foam cells | [1] |
| Vesicular Transport | CDC42 | Enhanced expression | Macrophage foam cells | [1] |
Experimental Protocols
A comprehensive understanding of this compound's interaction with cellular membranes can be achieved through a combination of biophysical and cell-based assays. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for a alysis of this compound-Liposome Interaction
DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes (liposomes) and how they are affected by the presence of a molecule like this compound.[3]
a. Liposome Preparation:
-
Prepare a lipid film by dissolving a known amount of a phospholipid (e.g., dimyristoylphosphatidylcholine, DMPC) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). To study the effect of this compound, hydrate the film with a buffer solution containing a known concentration of this compound.
-
The mixture is vortexed and incubated at a temperature above the lipid's phase transition temperature.
b. DSC Analysis:
-
Place a precise amount of the liposome suspension (with and without this compound) into an aluminum DSC pan. An equal volume of buffer is used as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 2°C/min) over a defined temperature range that encompasses the phase transition of the lipid.
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the lipid phase transitions.
-
Analyze the changes in the temperature and enthalpy of the phase transition in the presence of this compound to understand its effect on the stability and organization of the lipid bilayer.
Fluorescence Anisotropy to Assess Membrane Fluidity
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in membrane fluidity induced by this compound can be quantified using this technique.
a. Liposome Preparation with Fluorescent Probe:
-
Prepare liposomes as described in the DSC protocol.
-
During the initial lipid dissolution step, include a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) at a low molar ratio (e.g., 1:500 probe:lipid).
-
Protect the sample from light to prevent photobleaching of the probe.
b. Incubation with this compound:
-
Add varying concentrations of this compound to the liposome suspension containing the fluorescent probe.
-
Incubate the mixture for a specific period to allow for the interaction between this compound and the liposomes.
c. Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the excitation wavelength of the probe (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the direction of the polarized excitation light at the emission wavelength of the probe (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.
-
An increase in anisotropy indicates a decrease in membrane fluidity, suggesting that this compound may be ordering the lipid acyl chains. Conversely, a decrease in anisotropy suggests an increase in membrane fluidity.
Macrophage Foam Cell Formation and Lipid Accumulation Assay
This cell-based assay is crucial for investigating the effect of this compound on cholesterol accumulation in macrophages, a key event in atherosclerosis.[1][2]
a. Cell Culture and Differentiation:
-
Culture human monocytic cells (e.g., THP-1) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induce differentiation of monocytes into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
b. Foam Cell Induction:
-
After differentiation, replace the medium with fresh medium containing oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.
-
To test the effect of this compound, pre-incubate the macrophages with varying concentrations of this compound for a specific period before adding oxLDL, or co-incubate this compound with oxLDL.
c. Oil Red O Staining for Lipid Visualization:
-
After the incubation period, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Prepare a working solution of Oil Red O stain.
-
Stain the fixed cells with the Oil Red O solution for 15-30 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize the intracellular lipid droplets using a microscope. Lipid droplets will appear as red-stained globules.
d. Quantification of Lipid Accumulation:
-
To quantify the lipid content, extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 492 nm) using a spectrophotometer.
-
A decrease in absorbance in this compound-treated cells compared to control (oxLDL-treated) cells indicates an inhibition of lipid accumulation.
Western Blotting for Analysis of Signaling Pathways
Western blotting is used to detect and quantify the expression and activation (phosphorylation) of specific proteins involved in signaling pathways modulated by this compound, such as the JAK2/STAT3 and MAPK pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or other stimuli as required by the experimental design.
-
Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the cell lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JAK2, anti-STAT3, anti-p-p38) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound's interaction with cellular membranes.
Caption: this compound-mediated activation of the JAK2/STAT3 signaling pathway.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Caption: Experimental workflow for studying this compound's effect on foam cells.
References
Sinapine Content in Mustard and Rapeseed Varieties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of many members of the Brassicaceae family, including commercially important oilseed crops like rapeseed (Brassica napus) and mustard (Brassica juncea, Sinapis alba). While it is recognized for its antioxidant properties, this compound is also considered an anti-nutritional factor in rapeseed meal used for animal feed. For researchers in drug development and crop improvement, a thorough understanding of this compound content, its biosynthesis, and methods for its quantification are crucial. This guide provides a comprehensive overview of this compound levels in various mustard and rapeseed varieties, details on experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Data Presentation: this compound Content in Rapeseed and Mustard
The this compound content in rapeseed and mustard varieties can vary significantly due to genetic factors, environmental conditions during growth, and the analytical methods used for quantification. The following tables summarize the this compound content reported in various studies, presented as milligrams per gram (mg/g) of oil-free meal or dry seed weight.
| Rapeseed (Brassica napus) Cultivars | This compound Content (mg/g of oil-free meal) | Reference(s) |
| General Range | 7 - 13 | [1] |
| Australian Cultivars (average) | 12 - 15 | [2] |
| Polish Commercial Variety | ~5.05 | [3] |
| Yellow-Seeded Progeny | Lower than black-seeded | [4] |
| Mustard (Brassica juncea and Sinapis alba) Varieties | This compound Content (mg/g of oil-free meal/dry seed weight) | Reference(s) |
| Brassica juncea (General Range) | 6.7 - 15.1 (dry seed weight) | [5] |
| Brassica juncea | 8.7 (dry matter) | [6] |
| Brassica juncea | up to 15.73 (dry matter) | [7] |
| Sinapis alba (General Range) | 16 - 24.3 (oil-free meal) | [5][6] |
Note: Direct comparisons between studies should be made with caution due to variations in analytical methodologies and sample preparation.
Experimental Protocols
Accurate quantification of this compound is essential for research and breeding programs. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Sample Preparation and this compound Extraction
A typical protocol for the extraction of this compound from rapeseed or mustard meal involves the following steps:
-
Grinding: Seeds are ground to a fine powder to increase the surface area for extraction.
-
Defatting: The ground seed material is defatted using a solvent like petroleum ether in a Soxhlet apparatus. This step is crucial as lipids can interfere with the subsequent extraction and analysis.[8]
-
Extraction: The defatted meal is then extracted with a polar solvent. A common and effective solvent is 70% aqueous methanol.[9] The extraction is often performed at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 20 minutes) to enhance extraction efficiency.[9] Ultrasound-assisted extraction can also be employed to improve yields.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a membrane filter (e.g., 0.45 µm) prior to HPLC analysis to remove any remaining particulate matter.
High-Performance Liquid Chromatography (HPLC) Analysis
The following provides a general HPLC methodology for this compound quantification:
-
Column: A reverse-phase C18 column is typically used for the separation of this compound from other phenolic compounds.[8]
-
Mobile Phase: A gradient elution system is often employed, commonly using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[8][9]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[9]
-
Detection: this compound is detected using a Diode Array Detector (DAD) or a UV detector, with the detection wavelength typically set at 330 nm.[9]
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated using known concentrations of a this compound standard (e.g., this compound bisulfate).
Mandatory Visualization
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound in mustard and rapeseed samples.
This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway. The following diagram outlines the key steps and enzymes involved in its biosynthesis.
References
- 1. Genomic Regions Associated With Seed Meal Quality Traits in Brassica napus Germplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Characteristics in Meal of Black Rapeseed and Yellow-Seeded Progeny of Brassica napus–Sinapis alba Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Sinapine (UV-Vis and IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic characterization of sinapine. The information is compiled to assist in the identification, quantification, and structural elucidation of this significant phenolic compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, owing to its strong absorbance in the UV region. The absorbance maximum (λmax) is characteristic of the sinapoyl chromophore.
Quantitative Data: UV-Vis Absorption Maxima
The following table summarizes the reported UV-Vis absorption maxima (λmax) for this compound in various solvents. The consistent λmax values around 325-330 nm are indicative of the conjugated system present in the molecule.
| Solvent/System | λmax (nm) | Reference(s) |
| Methanol | ~329 - 330 | [1] |
| 70% Methanol | ~329 | [1] |
| Aqueous Solution | 325 | |
| Water-Methanol Solutions | 310 - 325 | [2] |
| Canola Extracts | 330 | [1] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the procedure for determining the UV-Vis spectrum of this compound.
Objective: To determine the absorption maximum (λmax) and quantify the concentration of this compound in a solution.
Materials:
-
This compound standard (e.g., this compound thiocyanate, this compound bisulfate)
-
Spectrophotometric grade methanol
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve the standard in a 100 mL volumetric flask with spectrophotometric grade methanol to create a stock solution.
-
Calculate the precise concentration of the stock solution in mg/mL or mol/L.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from approximately 0.005 mg/mL to 0.05 mg/mL.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
-
Measurement:
-
Use spectrophotometric grade methanol as the blank to zero the instrument.
-
Record the UV-Vis spectrum for each working standard.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
A characteristic strong absorbance peak should be observed around 325-330 nm.[1]
-
To quantify this compound in an unknown sample, prepare a calibration curve by plotting the absorbance at λmax versus the concentration of the working standards.
-
Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the calibration curve.
-
Infrared (IR) Spectroscopy of this compound
Predicted IR Absorption Bands for this compound
Based on the functional groups present in the this compound molecule (a phenol, an α,β-unsaturated ester, aromatic ethers, and a quaternary ammonium salt), the following table outlines the expected characteristic IR absorption bands.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H | O-H stretch (hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| α,β-Unsaturated Ester C=O | C=O stretch | 1730 - 1715 | Strong |
| Aromatic C=C | C=C stretch | 1600 - 1475 | Medium-Weak |
| Alkene C=C | C=C stretch | 1680 - 1600 | Medium-Weak |
| Ester C-O | C-O stretch | 1300 - 1000 | Strong |
| Aromatic Ether C-O | C-O stretch (aryl-alkyl) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |
| Phenolic C-O | C-O stretch | 1260 - 1180 | Strong |
| Quaternary Ammonium N⁺-C | C-N stretch/bend | Various in fingerprint region | Medium-Weak |
Note: These are predicted ranges based on standard IR correlation charts.[3][4] The actual spectrum may show slight variations.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general methodology for obtaining an FTIR spectrum of a solid sample like this compound.
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
Dry, pure this compound sample
-
FTIR grade Potassium Bromide (KBr)
-
FTIR spectrometer with an appropriate detector (e.g., DTGS)
-
Agate mortar and pestle
-
KBr pellet press kit
-
Alternatively: FTIR with an Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Ensure the this compound sample is completely dry to avoid a broad O-H band from water, which could obscure the phenolic O-H signal.
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add a very small amount of the this compound sample (approx. 1-2 mg) to the KBr. The ratio should be roughly 1:100.
-
Grind the mixture thoroughly until it is a homogenous, fine powder. This minimizes scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the KBr pellet die.
-
Press the powder under high pressure (as per the press manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction, smoothing if necessary).
-
Identify the major absorption bands and correlate them with the expected vibrational frequencies for the functional groups in this compound as listed in the table above.
-
Alternative Procedure (ATR Method):
-
Spectrometer Setup:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a small amount of the dry this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹).
-
-
Data Analysis:
-
Clean the ATR crystal thoroughly after analysis.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to this compound's functional groups.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the UV-Vis and IR spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Sinapine Extraction from Rapeseed Meal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of sinapine from rapeseed meal, a valuable byproduct of the rapeseed oil industry. This compound, the choline ester of sinapic acid, is a major phenolic compound in rapeseed and has garnered significant interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and its Importance
Rapeseed meal is a protein-rich resource, but its full potential is often limited by the presence of anti-nutritional factors, including this compound.[3] However, the extraction of this compound presents a valuable opportunity to isolate a bioactive compound with therapeutic potential. This compound and its derivatives have been the subject of numerous studies for their diverse biological activities.[4][5][6][7] Efficient extraction and purification are critical first steps in harnessing the benefits of this compound for further research and development.
Overview of Extraction Methodologies
Several techniques have been developed for the extraction of this compound from rapeseed meal, each with its own advantages and disadvantages. Conventional solvent extraction is a widely used method, while modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer improved efficiency and reduced extraction times.[8] Enzymatic extraction provides a milder and more specific alternative.[8] The choice of method will depend on the specific research goals, available equipment, and desired scale of extraction.
Quantitative Data Summary
The efficiency of this compound extraction is influenced by various parameters. The following tables summarize key quantitative data from different extraction methods to facilitate comparison.
Table 1: Conventional Solvent Extraction Parameters and Yields
| Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | This compound Yield (mg/g of meal) | Reference |
| 70% (v/v) Ethanol | 10:1 | 75 | - | 6.90 ± 0.03 | [1][2] |
| 70% (v/v) Ethanol / buffered aqueous solution at pH 2 | - | - | - | 15.73 µmol/g | [6][7] |
| 70% (v/v) Methanol | 20:1 | 75 | 10-15 | - | [9] |
| 80% (v/v) Methanol | - | Boiling | - | - | [5] |
| Aqueous solution at pH 12 | - | - | - | 13.22 µmol/g (as sinapic acid) | [6][7] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields
| Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ultrasound Power/Amplitude | This compound Yield (mg/g of meal) | Reference |
| 70% (v/v) Ethanol | - | 75 | - | 100% | 6.90 ± 0.03 | [1][2] |
| 50.3% Solvent | 26.2:1 | - | 13.8 | - | - | [8] |
| Methanol | 50 mL solvent | 70 | 20 | 200 W | - | [8] |
| 70% (v/v) Methanol | - | - | - | - | 7.572 ± 0.479 | [10] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters
| Solvent System | Solvent-to-Solid Ratio (mL/g) | Time (min) | Microwave Power (W) | Reference |
| - | 6:1 | 5 | 633.33 | [8] |
| Methanol/Water (75.95%) | - | 16.34 | 167.03 | [8] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from rapeseed meal.
Protocol 1: Conventional Solvent Extraction
This protocol is a standard method for this compound extraction using an organic solvent.
Materials:
-
Rapeseed meal (defatted)
-
70% (v/v) Ethanol
-
Shaker or magnetic stirrer
-
Centrifuge
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of defatted rapeseed meal and place it in an Erlenmeyer flask.
-
Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Agitate the mixture on a shaker or with a magnetic stirrer at a controlled temperature (e.g., 75°C) for a specified duration.
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant through filter paper to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be further purified using chromatographic techniques.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance extraction efficiency.
Materials:
-
Rapeseed meal (defatted)
-
70% (v/v) Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Combine the defatted rapeseed meal and 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Perform sonication at a specified temperature (e.g., 75°C) and ultrasound amplitude (e.g., 100%) for a predetermined time (e.g., 15-30 minutes).[1][2]
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant to clarify the extract.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol employs microwave energy to accelerate the extraction process.
Materials:
-
Rapeseed meal (defatted)
-
Appropriate solvent (e.g., 70% ethanol)
-
Microwave extraction system
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the defatted rapeseed meal and the extraction solvent in a microwave-safe extraction vessel.
-
Set the microwave extraction parameters, including power (e.g., 633 W), temperature, and time (e.g., 5 minutes), according to the manufacturer's instructions and literature recommendations.[8]
-
After the microwave program is complete, allow the vessel to cool to a safe temperature.
-
Separate the solid and liquid phases by centrifugation.
-
Filter the liquid extract.
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound product.
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow of this compound Extraction from Rapeseed Meal.
Diagram 2: Chemical Structure of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapeseed - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [t-stor.teagasc.ie]
- 9. researchgate.net [researchgate.net]
- 10. Improved Extraction Efficiency and Antioxidant Activity of Defatted Canola Meal Extract Phenolic Compounds Obtained from Air-Fried Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ultrasound-Assisted Extraction of Sinapine from Mustard Seeds
Introduction
Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of plants from the Brassicaceae family, such as mustard (Brassica juncea)[1][2][3][4]. It is recognized for a variety of beneficial biological activities, including antioxidant, antitumor, neuroprotective, and hepatoprotective effects, making its efficient extraction a key area of interest for the pharmaceutical and nutraceutical industries[1][2][3]. Ultrasound-Assisted Extraction (UAE) is an emerging technology that offers a more rapid and efficient alternative to conventional methods for extracting bioactive compounds from plant matrices[5][6]. This technique utilizes the acoustic cavitation generated by ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer[5]. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction and quantification of this compound from mustard seeds using UAE.
Application Notes
Principle of Ultrasound-Assisted Extraction (UAE)
UAE enhances the extraction process through the phenomenon of acoustic cavitation. High-intensity ultrasonic waves create and collapse microscopic bubbles in the solvent, generating localized high pressure and temperature zones. This process disrupts the plant cell walls, reduces particle size, and increases the surface area for mass transfer, thereby improving the extraction yield and reducing extraction time and temperature compared to conventional methods[5][6][7].
Key Parameters Influencing this compound Extraction
The efficiency of this compound extraction is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the yield.
-
Solvent Composition : The choice of solvent significantly impacts extraction efficiency. A mixture of ethanol and water is commonly used. Studies have shown that 70% ethanol is an optimal concentration for achieving high this compound yields[1][2][3].
-
Temperature : Higher temperatures generally facilitate the release of this compound. The optimal temperature for UAE has been identified as 75 °C[1][2][3]. This is still a lower temperature than required for some conventional extraction methods, which helps to minimize the degradation of thermolabile compounds[6][7].
-
Ultrasound Amplitude/Power : The intensity of the ultrasound plays a direct role in cell wall disruption. A 100% ultrasound amplitude has been reported as optimal for maximizing this compound yield[1][2][3].
-
pH of Extraction Medium : The pH of the solvent can selectively influence the extraction of this compound and its derivatives. An acidic environment (pH 2) has been shown to promote the extraction of this compound, with the highest yield achieved using 70% ethanol at pH 2[8][9]. This is likely due to the denaturation of cell membranes under acidic conditions, which releases the retained phenolic compounds[8][9].
Pre-treatment to Enhance Yield
Combining UAE with other technologies can further improve this compound extraction.
-
Supercritical CO₂ (SC-CO₂) Pre-treatment : Defatting the mustard seed meal using SC-CO₂ prior to extraction has a dual benefit. It acts as a green method for oil recovery and disrupts the seed's cellular structure, creating greater porosity[2]. This pre-treatment has been shown to increase the this compound yield by 24.4% compared to an untreated control[1][2][3]. When SC-CO₂ pre-treatment is combined with UAE, the this compound yield can be increased by as much as 32%[1][2][3].
Data Presentation
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimal Value | Source |
| Temperature | 75 °C | [1][2][3] |
| Solvent | 70% Ethanol in Water | [1][2][3] |
| Ultrasound Amplitude | 100% | [1][2][3] |
| Predicted Yield | 6.56 mg/g Dry Matter (DM) | [2] |
| Experimental Yield | 6.90 ± 0.03 mg/g DM | [1][2][3] |
Table 2: Comparison of this compound Yields with Different Extraction Methods
| Extraction Method | This compound Yield (mg/g DM) | Source |
| Control (Conventional Extraction) | 5.565 ± 0.014 | [2] |
| Ultrasound-Assisted Extraction (US) | 5.531 ± 0.074 | [2] |
| Supercritical CO₂ Pre-treatment (SC-CO₂) | 6.636 ± 0.037 | [2] |
| SC-CO₂ Pre-treatment + Ultrasound (SC-CO₂ + US) | 7.194 ± 0.007 | [2] |
Table 3: Effect of pH on this compound Extraction Yield (µmol/g DM)
| Solvent (Ethanol % v/v) | pH 2 (Acidic) | Uncontrolled pH (~4.5) | Source |
| 0% (Aqueous) | 8.07 | 5.29 | [9] |
| 70% | 15.73 | 13.03 | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions determined by response surface methodology[2].
1. Materials and Equipment:
-
Mustard seed meal (defatted or non-defatted)
-
70% (v/v) Ethanol
-
2 L stirred glass reactor with an outer jacket for temperature control
-
Ultrasonic generator (e.g., 400 W, 24 kHz) with a titanium sonotrode (e.g., 22 mm diameter)[2]
-
Cryothermostat with circulating glycerol
-
Magnetic stirrer
-
Centrifuge
-
0.20 µm filters
2. Procedure:
-
Preparation: Place 600 mL of 70% ethanol into the 2 L glass reactor.
-
Sample Addition: Add a pre-determined amount of mustard seed meal to achieve the desired solid-to-liquid ratio (a ratio of 1:20 was used in the optimization study)[2].
-
Temperature Control: Set the cryothermostat to circulate glycerol through the reactor's jacket to maintain the extraction temperature at 75 °C[2].
-
Stirring: Set the stirring speed to 250 rpm to ensure the mixture is homogeneous[2].
-
Sonication: Immerse the titanium sonotrode into the mixture. Apply ultrasound in continuous mode at 100% amplitude for 30 minutes[2].
-
Separation: After extraction, separate the liquid extract from the solid residue by centrifugation (e.g., 4713 g for 20 min at 4 °C)[9].
-
Filtration: Filter the supernatant through a 0.20 µm filter to remove any remaining particulate matter[2].
-
Storage: Store the final extract at 4 °C in the dark until analysis.
Protocol 2: Quantification of this compound by UHPLC-DAD
This protocol describes the analysis of this compound content in the extracts using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector[2].
1. Materials and Equipment:
-
UHPLC-DAD system (e.g., Dionex Ultimate 3000)[2]
-
Reversed-phase C18 column (e.g., Thermo Scientific Accucore aQ, 100 × 3 mm, 2.6 µm particle size)[2]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Solvent C: 0.1% Formic Acid
-
This compound standard for calibration
-
Autosampler vials
2. Chromatographic Conditions:
-
Column Temperature: 48 °C[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Total Run Time: 13 minutes[2]
3. Solvent Gradient: The gradient elution is performed as follows[2]:
-
Start (0 min): 45% A, 5% B, 50% C
-
0.99 min: 10% B
-
3.19 min: 15% B
-
7.44 min: 30% B
-
8.51 min: Return to 5% B (initial conditions)
-
Solvent C remains constant throughout the run.
4. Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: The filtered extract from Protocol 1 can be directly injected or diluted if necessary to fall within the calibration range.
-
Analysis: Inject 20 µL of the standard solutions and sample extracts into the UHPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve.
Visualizations
Caption: Workflow for UAE of this compound from mustard seeds.
Caption: Key parameters influencing this compound extraction efficiency.
References
- 1. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant extraction from mustard (Brassica juncea) seed meal using high-intensity ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Supercritical CO2 Extraction of Sinapine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapine is a prominent phenolic compound found in seeds of the Brassicaceae family, particularly in mustard and rapeseed. It exhibits a range of bioactive properties, including antioxidant, antitumor, and neuroprotective effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1] Traditional solvent extraction methods for this compound often involve the use of organic solvents, which can present environmental and safety concerns.
Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and highly tunable alternative for extracting bioactive compounds from natural products.[2] Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be manipulated by changing pressure and temperature.[2] For polar compounds like this compound, the polarity of supercritical CO₂ can be increased by the addition of a co-solvent, such as ethanol.
These application notes provide two primary methodologies involving supercritical CO₂ for the extraction of this compound from mustard or rapeseed meal:
-
Supercritical CO₂ Pretreatment for Defatting: A method to remove oils prior to a conventional solvent extraction of this compound, which has been shown to increase this compound yield.[1]
-
Proposed Direct Supercritical CO₂ Extraction of this compound: A proposed protocol for the direct extraction of this compound using supercritical CO₂ with a co-solvent, based on established principles for the extraction of other phenolic compounds.
Data Presentation
Table 1: Supercritical CO₂ Pretreatment Parameters for Defatting Mustard Seed Meal
| Parameter | Value | Reference |
| Pressure | 350 bar | [1] |
| Temperature | 40 °C | [1] |
| CO₂ Flow Rate | 60 g/min | [1] |
| Sample Size | 150 g | [1] |
| Vessel Volume | 1 L | [1] |
Table 2: Comparison of this compound Yields with and without Supercritical CO₂ Pretreatment
| Extraction Method | This compound Yield (mg/g dry matter) | Improvement | Reference |
| Control (Conventional Solvent Extraction) | Not specified, but used as baseline | - | [1] |
| SC-CO₂ Pretreatment + Solvent Extraction | Not specified, but 24.4% increase over control | 24.4% | [1] |
| SC-CO₂ Pretreatment + Ultrasound-Assisted Solvent Extraction | 6.90 ± 0.03 | 32% increase over control | [1] |
Table 3: Proposed Parameter Ranges for Direct Supercritical CO₂ Extraction of this compound
| Parameter | Range | Rationale |
| Pressure | 200 - 400 bar | Higher pressure increases CO₂ density and solvating power for phenolic compounds.[2][3] |
| Temperature | 40 - 60 °C | Higher temperatures can increase solute vapor pressure and solubility, but may also decrease CO₂ density.[2] An optimal balance is needed. |
| Co-solvent (Ethanol) | 5 - 20% (v/v) | Ethanol is necessary to increase the polarity of the supercritical fluid to effectively solvate the polar this compound molecule.[4] |
| CO₂ Flow Rate | 2 - 5 L/min (expanded gas) | A sufficient flow rate ensures timely extraction without excessive residence time which could lead to degradation. |
| Extraction Time | 60 - 180 min | The optimal time will depend on the other parameters and the desired extraction efficiency. |
Experimental Protocols
Protocol 1: Supercritical CO₂ Pretreatment of Mustard Seed Meal for Enhanced this compound Extraction
This protocol describes the use of supercritical CO₂ to defat mustard seed meal, thereby increasing the efficiency of a subsequent solvent-based extraction of this compound.[1]
1. Materials and Equipment:
-
Ground mustard seed meal
-
Supercritical Fluid Extraction (SFE) system (e.g., 1 L extraction vessel)
-
High-purity CO₂
-
Collection vessel for extracted oil
2. Procedure:
-
Load 150 g of ground mustard seed meal into the 1 L extraction vessel.
-
Pressurize the system with CO₂ to 350 bar.
-
Set the temperature of the extraction vessel to 40 °C.
-
Initiate a constant CO₂ flow rate of 60 g/min through the vessel.
-
Continue the extraction until the oil yield diminishes, collecting the extracted oil in the separator.
-
Depressurize the system and collect the defatted mustard seed meal.
-
The resulting defatted meal can then be used for conventional or ultrasound-assisted solvent extraction of this compound. For example, using 70% ethanol at 75°C with ultrasound application.[1]
Protocol 2: Proposed Methodology for Direct Supercritical CO₂ Extraction of this compound
This protocol outlines a proposed methodology for the direct extraction of this compound using supercritical CO₂ with ethanol as a co-solvent. The parameters provided are starting points for optimization.
1. Materials and Equipment:
-
Ground mustard or rapeseed meal
-
Supercritical Fluid Extraction (SFE) system with a co-solvent pump
-
High-purity CO₂
-
Ethanol (food or pharmaceutical grade)
-
Collection vessel for the extract
2. Procedure:
-
Load the ground seed meal into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., starting at 250 bar).
-
Set the temperature of the extraction vessel to the desired temperature (e.g., starting at 50 °C).
-
Introduce ethanol as a co-solvent at the desired concentration (e.g., starting at 10% v/v) using the co-solvent pump.
-
Initiate a constant CO₂ flow rate (e.g., 3 L/min).
-
Allow the extraction to proceed for the desired duration (e.g., 120 minutes), collecting the extract in the separator.
-
After extraction, carefully depressurize the system.
-
The collected extract will contain this compound and other co-extracted compounds. Further purification steps, such as chromatography, may be necessary.
Visualizations
References
- 1. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Supercritical Carbon Dioxide Extraction of Polyphenols from Black Rosehip and Their Bioaccessibility Using an In Vitro Digestion/Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Note & Protocol: Optimizing pH for Enhanced Sinapine Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinapine is a prominent phenolic compound found in species of the Brassicaceae family, such as mustard (Sinapis alba, Brassica juncea) and rapeseed (Brassica napus). It is the choline ester of sinapic acid and is recognized for a variety of beneficial biological activities, including antioxidant, antimicrobial, and neuroprotective effects. Efficient extraction of this compound from plant matrices is a critical first step for its study and potential therapeutic application. The pH of the extraction solvent is a crucial parameter that significantly influences the yield and chemical form of the extracted phenolics. This application note provides a detailed protocol for optimizing the pH for this compound extraction, enabling researchers to maximize the recovery of this valuable bioactive compound.
Key Findings on pH Optimization
The pH of the extraction medium directly impacts the chemical stability and solubility of this compound and its derivatives. Research has demonstrated that different pH conditions can selectively favor the extraction of either this compound or its hydrolysis product, sinapic acid.
-
Acidic Conditions (pH 2): An acidic environment is optimal for maximizing the extraction of intact this compound. At a low pH, the hydrolysis of the ester bond in this compound is minimized, leading to higher yields of the parent compound. Studies have shown that extraction at pH 2 can significantly increase this compound yield compared to neutral or uncontrolled pH conditions.[1] For instance, one study reported a 52.5% increase in this compound content when extracting with an aqueous solution at pH 2 compared to an uncontrolled pH.[1]
-
Neutral Conditions (pH ~7): While not typically maximizing this compound yield, a neutral pH can be effective for extracting a broader profile of phenolic compounds from mustard varieties.[2] It offers a milder extraction condition that may be suitable for general phytochemical analysis.
-
Alkaline Conditions (pH 12): A basic environment promotes the hydrolysis of this compound to sinapic acid. Therefore, alkaline conditions are not suitable for extracting this compound but are ideal for selectively extracting sinapic acid.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the effect of pH on this compound and sinapic acid extraction yields.
| Plant Material | Extraction Solvent | pH | Temperature | Extraction Time | Compound | Yield (µmol/g Dry Matter) | Reference |
| Mustard Seed Meal | 70% (v/v) Ethanol / Buffered Aqueous Solution | 2 | 70°C | 30 min | This compound | 15.73 | [1] |
| Mustard Seed Meal | 70% (v/v) Ethanol / Distilled Water | ~4.5 | 70°C | 30 min | This compound | 13.03 | [1] |
| Mustard Seed Meal | Buffered Aqueous Solution | 12 | 70°C | 30 min | Sinapic Acid | 13.22 | [1][3] |
| Mustard Seed Meal | 70% (v/v) Ethanol / Buffered Aqueous Solution | 12 | 70°C | 30 min | Ethyl Sinapate | 9.81 | [1] |
Experimental Protocols
This section provides a detailed methodology for optimizing this compound extraction by adjusting the pH of the extraction solvent.
Materials and Reagents:
-
Dried plant material (e.g., mustard seed meal, ground rapeseed)
-
Ethanol (70% v/v in deionized water)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid to adjust to pH 2
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate for comparative alkaline extraction
-
pH meter
-
Shaking incubator or magnetic stirrer with a hot plate
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
HPLC system for analysis
Protocol for Optimal this compound Extraction (Acidic pH):
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., using a coffee grinder or a laboratory mill) to increase the surface area for extraction.
-
Accurately weigh a known amount of the powdered plant material (e.g., 1 gram).
-
-
Solvent Preparation:
-
Prepare a 70% (v/v) ethanol-water solution.
-
Adjust the pH of the 70% ethanol solution to 2.0 using a suitable acid (e.g., HCl or acetic acid). Monitor the pH using a calibrated pH meter.
-
-
Extraction:
-
Combine the powdered plant material with the pH-adjusted extraction solvent in a flask. A solid-to-liquid ratio of 1:100 (g/mL) is recommended to ensure thorough extraction.[3]
-
Place the flask in a shaking incubator or on a magnetic stirrer with a hot plate.
-
Maintain the temperature at 70-75°C and agitate the mixture at a constant speed (e.g., 400 rpm) for 30 minutes.[3][4]
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at a high speed (e.g., 4713 x g) for 10 minutes at 4°C to pellet the solid plant material.[3]
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Analysis:
-
Analyze the filtered extract using a suitable analytical method, such as HPLC, to quantify the this compound content.
-
Comparative Protocol for Sinapic Acid Extraction (Alkaline pH):
To demonstrate the effect of pH, a parallel extraction can be performed under alkaline conditions, which favors the formation of sinapic acid.
-
Solvent Preparation:
-
Prepare an aqueous solution buffered to pH 12 using a carbonate-bicarbonate buffer or by adjusting with NaOH.
-
-
Extraction and Recovery:
-
Follow the same extraction and recovery steps as outlined in the acidic pH protocol, substituting the acidic solvent with the pH 12 buffered solution.
-
Visualizations
References
- 1. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pH for extracting sinapates from mustard varieties using green technology [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies [mdpi.com]
Purifying Sinapine: An Application Note and Protocol Guide for Researchers
Introduction
Sinapine, an alkaloidal amine predominantly found in the seeds of Brassicaceae family plants like rapeseed and mustard, has garnered significant interest for its potential pharmacological activities. As the choline ester of sinapic acid, its purification from crude plant extracts is a critical step for research and drug development.[1] This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. We will explore various purification techniques, from initial solvent extraction to high-purity chromatographic methods.
Initial Extraction of this compound from Plant Material
The primary step in isolating this compound involves its extraction from the raw plant material, typically seed cake or meal which is a byproduct of oil pressing.[1] A common and effective method is solid-liquid extraction.
Protocol: Solid-Liquid Extraction
-
Defatting: The plant material, such as rapeseed or mustard seed meal, is first defatted to remove oils that can interfere with subsequent purification steps. This is typically achieved using a non-polar solvent like hexane in a Soxhlet apparatus.[1]
-
Extraction: Following defatting, the solid residue is subjected to extraction with an aqueous alcohol solution. A 70% methanol or ethanol solution is commonly used.[1][2] For optimal yield, the extraction is often performed at an elevated temperature, for instance, 75°C.[1] The pH of the extraction medium can also be adjusted to enhance the selectivity for this compound. Acidic conditions (pH 2) with 70% ethanol have been shown to favor this compound extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the extraction solvent, yielding the crude this compound extract.
Purification Methodologies
Several chromatographic techniques can be employed to purify this compound from the crude extract. The choice of method will depend on the desired purity, scale of purification, and available equipment.
Adsorption Chromatography using Macroporous Resins
Adsorption chromatography is a scalable and efficient method for purifying this compound.[3] This technique relies on the differential adsorption of molecules onto a solid phase resin. For this compound, both apolar and cation exchange resins have been used effectively.
Protocol: Cation Exchange Chromatography for High-Purity this compound
This protocol is based on the successful purification of this compound using a weak cation exchange resin, achieving a final purity of 98.85%.[4]
-
Resin Selection and Equilibration: A weak cation exchange resin (e.g., C106) is packed into a column. The resin is equilibrated with the appropriate buffer at the optimal pH for this compound adsorption, which has been identified as pH 4.[4]
-
Sample Loading: The crude this compound extract is dissolved in a suitable solvent and the pH is adjusted to 4 before loading it onto the equilibrated column.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Two-Step Elution:
-
Step 1 (Elution of Neutral and Negatively Charged Phenolics): The column is first eluted with a 50% ethanol-water mixture (v/v). This step removes other phenolic compounds, such as sinapic acid, that are adsorbed through hydrophobic interactions.[4]
-
Step 2 (Elution of this compound): this compound is then selectively desorbed from the resin using acidified ethanol (e.g., 50% ethanol/water, 0.044 M HCl).[4]
-
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for this compound content and purity using a suitable analytical method like HPLC.
-
Solvent Removal: The purified this compound fractions are pooled and the solvent is removed under vacuum to yield the final product.
Ion Exchange Chromatography
Ion exchange chromatography separates molecules based on their net charge. This compound, being a positively charged quaternary ammonium compound, is well-suited for purification using a cation exchange resin.
Protocol: this compound Purification with CM-Sephadex C25
This protocol utilizes a CM-Sephadex C25 cation exchange column for the purification of this compound from crude extracts.[1][5]
-
Column Preparation: A column is packed with CM-Sephadex C25 resin.
-
Sample Loading: The crude extract, dissolved in a low ionic strength buffer, is loaded onto the column.
-
Washing: The column is washed with 10 mL of water to remove unbound impurities.[1]
-
Elution: The bound this compound is eluted from the column using a mixture of 2 M acetic acid and methanol (1:1 v/v).[1]
-
Analysis: The collected fractions are analyzed for this compound content, typically by measuring the absorbance at 330 nm.[1] This method has a reported recovery rate of 95-114%.[1][5]
Flash Chromatography
Flash chromatography is a rapid purification technique that uses a pressure-driven flow of the mobile phase to accelerate the separation. It is a good intermediate step for purifying larger quantities of this compound.
Protocol: Generalized Flash Chromatography for this compound Purification
This is a general protocol that can be adapted for this compound purification based on the principles of reverse-phase chromatography.
-
Column Selection: A C18 reverse-phase flash chromatography column is selected.
-
Equilibration: The column is equilibrated with the initial mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common starting condition could be 20% methanol in water with 0.5% acetic acid.[3]
-
Sample Loading: The crude this compound extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Gradient Elution: A linear gradient is applied, gradually increasing the proportion of the organic solvent. For example, the methanol concentration could be increased from 20% to 50% over 30 minutes.[3]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
Solvent Removal: The pure fractions are combined and the solvent is evaporated.
Preparative High-Performance Liquid Chromatography (HPLC)
For the highest purity this compound, preparative HPLC is the method of choice. This technique offers high resolution but is generally used for smaller-scale purifications.
Protocol: Generalized Preparative HPLC for this compound Purification
This protocol outlines a general approach for purifying this compound using preparative reverse-phase HPLC.
-
Column and Mobile Phase: A preparative C18 reverse-phase column is used. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions.
-
Gradient Elution: A gradient is run to elute the compounds. Based on analytical separations, a typical gradient might start at 10-15% B and ramp up to 70% B over 30-40 minutes.[3]
-
Injection and Fraction Collection: The crude extract is injected onto the column, and fractions are collected based on the detector signal (e.g., UV absorbance at 285 nm or 330 nm).
-
Purity Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC. The pure fractions are then pooled and lyophilized to obtain the final product.
Data Presentation
The following tables summarize quantitative data from various studies on this compound purification.
Table 1: Yield and Purity of this compound using Different Purification Methods
| Purification Method | Starting Material | Yield | Purity | Reference |
| Cation Exchange Chromatography (C106 Resin) | Rapeseed protein production effluent | High Recovery | 98.85% | [4] |
| Ion Exchange Chromatography (CM-Sephadex C25) | Rapeseed/meal | 95-114% Recovery | Not specified | [1][5] |
| Flash Chromatography & Preparative HPLC | Defatted broccoli seeds | 115 mg of this compound-glucoraphanin salt / 1 kg | Not specified | [3] |
Table 2: Extraction Yields of this compound under Different Conditions
| Extraction Method | Plant Material | Extraction Conditions | Yield | Reference |
| Ultrasound-Assisted Extraction | Mustard seed meal | 75 °C, 70% ethanol, 100% ultrasound amplitude | 6.90 ± 0.03 mg/g dry matter | |
| Solid-Liquid Extraction | Mustard seed meal | 70% ethanol, pH 2 | 15.73 µmol/g dry matter |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound from crude plant extracts.
References
Application Notes and Protocols for LC-MS/MS Analysis of Sinapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine is the choline ester of sinapic acid and a major phenolic compound found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed (canola) and mustard. While recognized for its antioxidant properties, this compound is also considered an anti-nutritional factor in rapeseed meal used for animal feed. The analysis of this compound and its metabolites is crucial for the food industry, agricultural research, and drug development, where its derivatives may be explored for their therapeutic potential.
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, sinapic acid and sinapoyl glucose, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high selectivity and sensitivity, enabling accurate quantification in complex matrices.
Metabolic Pathway of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. Phenylalanine is converted through a series of enzymatic steps to sinapic acid. Sinapic acid is then glycosylated to form 1-O-sinapoyl-glucose, which serves as an activated intermediate for the synthesis of this compound. During germination, this compound can be hydrolyzed back to sinapic acid and choline.
Application Note: Structural Elucidation of Sinapine using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine is a naturally occurring alkaloid found predominantly in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapic acid and choline. The structural elucidation of this compound is crucial for its potential applications in the pharmaceutical and nutraceutical industries, owing to its antioxidant and neuroprotective properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. This application note provides detailed ¹H and ¹³C NMR spectral data of this compound, a comprehensive experimental protocol for its analysis, and a logical workflow for its structural elucidation.
Data Presentation: ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound. The data for the sinapic acid moiety is based on experimental values, while the data for the choline moiety is based on established chemical shift ranges for this functional group. The numbering scheme for the atoms is provided in the structure below.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 2', 6' | 7.08 | s | - | 2H | Ar-H |
| 7 | 7.55 | d | 15.9 | 1H | =CH- |
| 8 | 6.55 | d | 15.9 | 1H | =CH- |
| 3', 5' -OCH₃ | 3.84 | s | - | 6H | Ar-OCH₃ |
| 2 | ~4.5 | t | ~5.0 | 2H | -O-CH₂- |
| 1 | ~3.6 | t | ~5.0 | 2H | -CH₂-N⁺- |
| N⁺(CH₃)₃ | 3.21 | s | - | 9H | -N⁺(CH₃)₃ |
| 4'-OH | 9.2 (broad) | s | - | 1H | Ar-OH |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 9 | 166.5 | C=O (Ester) |
| 4' | 148.2 | Ar-C-OH |
| 3', 5' | 145.8 | Ar-C-OCH₃ |
| 7 | 145.5 | =CH- |
| 1' | 125.8 | Ar-C |
| 8 | 115.2 | =CH- |
| 2', 6' | 105.5 | Ar-CH |
| 1 | 66.0 | -CH₂-N⁺- |
| 3', 5' -OCH₃ | 56.5 | Ar-OCH₃ |
| 2 | 59.5 | -O-CH₂- |
| N⁺(CH₃)₃ | 53.8 | -N⁺(CH₃)₃ |
Experimental Protocols
This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra of this compound for its structural elucidation.
Sample Preparation
-
Isolation and Purification: Isolate this compound from its natural source (e.g., mustard seeds) using appropriate extraction and chromatographic techniques to ensure high purity (>95%).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the weighed sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual peak can be used as an internal reference.
-
Sample Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
2.1. 1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
2.2. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: cosygpqf.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsisp2.2.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in the indirect dimension (F1).
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, crucial for connecting molecular fragments.
-
Pulse Program: hmbcgplpndqf.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 8-32 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps in determining the stereochemistry and conformation.
-
Pulse Program: noesygpph.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Mixing Time: 500-800 ms.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 8-16 per increment.
-
Mandatory Visualization: Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Application Note: Assessment of Sinapine's Antioxidant Activity Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine is a naturally occurring alkaloid ester of sinapic acid and choline, predominantly found in seeds of the Brassicaceae family, such as mustard and rapeseed. Due to its phenolic structure, this compound is recognized for its potential antioxidant properties, which are of significant interest in the fields of pharmacology and drug development for mitigating oxidative stress-related conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay, including data presentation and visualization of the experimental workflow and chemical reaction.
The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical exhibits a deep purple color in solution with a characteristic absorption maximum at approximately 517 nm.[1] Upon reduction by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The extent of this discoloration is proportional to the scavenging potential of the antioxidant.
Data Presentation
The antioxidant activity of this compound can be quantified by determining its radical scavenging activity percentage and its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While IC50 values can vary between studies due to different experimental conditions, kinetic analysis provides a more detailed understanding of the reaction rate.
Below is a summary of quantitative data for this compound and related compounds from a kinetic study of DPPH radical scavenging.
| Compound | Rate of DPPH˙ Radical Scavenging (RS) at 0.1 s (x 10-6 mol L-1 s-1) | DPPH˙ Scavenging Activity (IDPPH) at 30 min (%) |
| This compound (SI) | 1.35 ± 0.07 | 35.8 ± 1.2 |
| Sinapic Acid (SA) | 1.25 ± 0.06 | 40.2 ± 1.5 |
| Ethyl Sinapate (SE) | 3.21 ± 0.11 | 45.1 ± 1.8 |
Data adapted from a kinetic study on sinapic acid and its derivatives. The rate of DPPH˙ radical scavenging provides insight into the initial speed of the antioxidant reaction.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for performing the DPPH assay to assess the antioxidant activity of this compound.
Reagents and Materials
-
This compound (of high purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), HPLC grade
-
Distilled or deionized water
-
Positive control: Ascorbic acid or Trolox
-
Volumetric flasks
-
Micropipettes
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis spectrophotometer)
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.
-
Store the solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive. It is recommended to prepare this solution fresh daily.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a methanol/water mixture) in a volumetric flask.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Prepare a stock solution of ascorbic acid in the same manner as the this compound stock solution.
-
Prepare a series of working solutions with the same concentration range as this compound.
-
Assay Procedure (Microplate Method)
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions to different wells.
-
Add 100 µL of the positive control working solutions to separate wells.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) to designated wells.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells thoroughly using a micropipette or by gently shaking the plate.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Radical Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the this compound sample or positive control.
Determination of IC50 Value
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. To determine the IC50 value:
-
Plot a graph of the percentage of radical scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% scavenging activity. Alternatively, it can be calculated using linear regression analysis from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant activity assessment of this compound.
Chemical Reaction
Caption: Reaction of this compound with the DPPH radical.
References
Application Notes and Protocols: Measuring Sinapine's Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, an alkaloid naturally present in seeds of the Brassicaceae family, has garnered significant interest for its potential therapeutic properties, including its role as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4][5][6][7] These application notes provide a detailed protocol for measuring the acetylcholinesterase inhibitory activity of this compound using the well-established Ellman's method.[8][9][10][11][12]
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to reduce the enzyme's activity by 50%.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Biological Source of AChE | IC50 of this compound (µM) | Reference |
| Rat Cerebral Homogenate | 3.66 | [1] |
| Rat Blood Serum | 22.1 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from the colorimetric method developed by Ellman and colleagues. The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8][9][10][11][12]
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus, rat brain homogenate)
-
This compound
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer to a final concentration of 0.2 U/mL.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer to make a 10 mM stock solution. Store protected from light.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in phosphate buffer to make a 14 mM stock solution. Prepare this solution fresh.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid affecting enzyme activity.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following reagents in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of this compound working solution (or vehicle for control)
-
10 µL of AChE solution (0.2 U/mL)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a total of 10 minutes.
-
Controls:
-
Blank: A well containing all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.
-
Negative Control: A well containing all reagents and the vehicle (e.g., DMSO in buffer) used to dissolve this compound, to measure 100% enzyme activity.
-
Positive Control: A well containing a known AChE inhibitor (e.g., galantamine) can be included for comparison.
-
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the negative control.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: this compound inhibits AChE, preventing acetylcholine breakdown.
Experimental Workflow for Measuring this compound's AChE Inhibitory Activity
Caption: Workflow for this compound's AChE inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 3. This compound | P-gp | AChE | Antioxidant | TargetMol [targetmol.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. broadpharm.com [broadpharm.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Culture Models for Testing Sinapine's Anticancer Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, has garnered increasing interest for its potential therapeutic properties, including its anticancer activities. As a bioactive compound, this compound has been shown to exert various effects on cancer cells, ranging from the inhibition of proliferation and induction of programmed cell death (apoptosis) to the reversal of multi-drug resistance. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to investigate the anticancer effects of this compound. The following sections offer structured data on its efficacy, step-by-step experimental methodologies, and visual representations of the molecular pathways involved.
Data Presentation: Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and its related compound, sinapic acid, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. While extensive data on this compound is still emerging, the available information, along with data from the closely related sinapic acid, provides valuable insights into its potential anticancer applications.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Sinapic Acid | HT-29 | Colon Cancer | 317.5 µM | 24 hours[1][2] |
| Sinapic Acid | HepG2 | Hepatocellular Carcinoma | 1150 µM | 72 hours[3] |
| Sinapic Acid | Hep3B | Hepatocellular Carcinoma | 1000 µM | 72 hours[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's anticancer properties in vitro. Below are protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at the desired concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization. Collect the supernatant as well to include any floating apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Principle: Proteins from cell lysates are separated based on their molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash this compound-treated and control cells with cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anticancer effects of this compound using in vitro cell culture models. The data, while still expanding, suggests that this compound and its related compounds hold promise as potential anticancer agents. The detailed experimental procedures will facilitate standardized and reproducible research in this area. Furthermore, the visualized signaling pathways provide a basis for mechanistic studies to fully elucidate how this compound exerts its effects on cancer cells. Further research is warranted to expand the scope of cancer cell lines tested and to delve deeper into the molecular intricacies of this compound's action, ultimately paving the way for its potential translation into clinical applications.
References
- 1. Effects of Sinapic Acid Combined with Cisplatin on the Apoptosis and Autophagy of the Hepatoma Cells HepG2 and SMMC-7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes: Sinapine in Neurodegenerative Disease Research
Introduction
Sinapine, a naturally occurring phenolic compound and the most abundant secondary metabolite in rapeseed pomace, is gaining attention in neurodegenerative disease research.[1][2] Structurally similar to the neurotransmitter acetylcholine, this compound has been identified as a potent acetylcholinesterase (AChE) inhibitor.[1] Its neuroprotective properties are primarily attributed to its ability to counteract oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[3][4][5] These application notes provide a summary of its use in preclinical models of Alzheimer's and Parkinson's disease, including quantitative data, signaling pathway diagrams, and detailed experimental protocols for researchers.
Application in Alzheimer's Disease (AD) Research Models
This compound and its related compound, sinapic acid (SA), have demonstrated significant neuroprotective effects in various AD models. The primary mechanisms of action include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress and neuroinflammation, and prevention of neuronal loss.[3][6][7]
Key Mechanisms of Action:
-
Acetylcholinesterase (AChE) Inhibition : this compound directly inhibits AChE, the enzyme responsible for breaking down acetylcholine.[6] This action increases cholinergic neurotransmission, which is crucial for learning and memory and is impaired in AD.
-
Antioxidant Activity : In a streptozotocin (STZ)-induced sporadic AD model, sinapic acid restored levels of the endogenous antioxidant glutathione (GSH) and reduced malondialdehyde (MDA), a marker of lipid peroxidation.[3]
-
Anti-inflammatory Effects : Treatment with sinapic acid has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cortex and hippocampus of AD model rats.[3] This is likely mediated by the suppression of NF-κB p65 activation.[3]
-
Neuronal Protection : In both STZ and amyloid-β (Aβ) induced AD models, sinapic acid treatment attenuated neuronal loss in the CA1 region of the hippocampus.[3][5]
Quantitative Data: Effects in Alzheimer's Disease Models
The following tables summarize the quantitative findings from key studies.
Table 1: In Vivo Efficacy of Sinapic Acid in an ICV-STZ Rat Model of AD
| Parameter | Model Group (ICV-STZ) | Treatment Group (STZ + SA 20 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Behavioral | ||||
| Escape Latency (MWM) | Significantly increased (p < 0.001) | Significantly reduced vs. STZ group | Improved memory | [3] |
| Retention Latency (PA) | Significantly reduced (p < 0.001) | Significantly increased vs. STZ group | Improved memory | [3] |
| Biochemical | ||||
| GSH Levels | Decreased | Reinstated to normal levels | Reduced oxidative stress | [3] |
| MDA Levels | Increased | Reinstated to normal levels | Reduced lipid peroxidation | [3] |
| TNF-α & IL-1β | Increased | Reinstated to normal levels | Reduced neuroinflammation | [3] |
| Histological | ||||
| ChAT Expression | Decreased | Normalized | Improved cholinergic function | [3] |
| Neuronal Loss (CA1) | Significant loss (p < 0.01) | Significantly attenuated (p < 0.05) | Neuroprotection | [3] |
MWM: Morris Water Maze; PA: Passive Avoidance; GSH: Glutathione; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; ChAT: Choline Acetyltransferase.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Preparation | IC50 Value | Efficacy | Reference |
|---|---|---|---|
| Rat Cerebral Homogenate | 3.66 µmol/L | High | [6][7] |
| Rat Blood Serum | 22.1 µmol/L | Moderate | [6][7] |
| Qualitative |
| AChE Activity (unspecified conc.) | Inhibited by 85% | High |[1][2] |
Visualizations: Pathways and Workflow
Application in Parkinson's Disease (PD) Research Models
Research indicates that sinapic acid holds neuroprotective potential in models of Parkinson's disease, primarily by mitigating oxidative stress and protecting dopaminergic neurons.
Key Mechanisms of Action:
-
Dopaminergic Neuroprotection : In a 6-hydroxydopamine (6-OHDA)-induced rat model, pretreatment with sinapic acid prevented the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta (SNC).[8]
-
Oxidative Stress Reduction : Sinapic acid attenuated the increase in malondialdehyde (MDA) and nitrite levels in the midbrain of 6-OHDA-lesioned rats.[8]
-
Iron Regulation : The treatment was also observed to lower the reactivity to iron in the SNC, suggesting a role in mitigating iron-induced oxidative damage, a factor implicated in PD pathology.[8]
-
Behavioral Improvement : A significant improvement in apomorphine-induced turning behavior was observed in rats treated with sinapic acid, indicating a functional recovery of the damaged nigrostriatal pathway.[8]
Quantitative Data: Effects in a Parkinson's Disease Model
Table 3: In Vivo Efficacy of Sinapic Acid in a 6-OHDA Rat Model of PD
| Parameter | Model Group (6-OHDA) | Treatment Group (6-OHDA + SA 20 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Behavioral | ||||
| Apomorphine Rotations | Significant contralateral rotations | Significantly improved turning behavior | Functional motor recovery | [8] |
| Biochemical | ||||
| MDA & Nitrite Levels | Significantly increased | Attenuated levels | Reduced oxidative stress | [8] |
| SOD Activity | Significantly reduced | - | Effect not specified | [8] |
| Iron Reactivity (SNC) | Significantly increased | Lowered iron reactivity | Reduced iron toxicity | [8] |
| Histological | ||||
| TH-Positive Neurons | Significant reduction | Prevented loss of neurons | Dopaminergic neuroprotection | [8] |
SNC: Substantia Nigra pars Compacta; SOD: Superoxide Dismutase; TH: Tyrosine Hydroxylase.
Visualizations: Pathways and Workflow
General Mechanistic Pathways
Beyond disease-specific effects, this compound is known to modulate fundamental cell signaling pathways involved in cellular defense and survival.
-
MAPK Pathway : this compound has been shown to suppress the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathways, including Akt, p38, and JNK, in response to oxidative stress.[4]
-
Nrf2 Pathway : Evidence suggests this compound can engage the Nrf2 pathway, a master regulator of the cellular antioxidant response, which would enhance protection against oxidative damage.[4]
-
Autophagy Modulation : In models of cellular stress, this compound modulates key autophagy markers, suggesting it can influence this critical cellular maintenance process.[4]
Detailed Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Adapted from the principles of the Ellman assay described in cited literature.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or rat brain homogenate.
-
This compound stock solution (e.g., in DMSO or buffer).
-
Acetylthiocholine iodide (ATCI) as substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
0.1 M Phosphate buffer (pH 7.4-8.0).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of this compound to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
140 µL of 0.1 M Phosphate Buffer.
-
20 µL of the this compound dilution (or buffer for control/blank).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add 10 µL of AChE solution to each well (except for blanks where buffer is added).
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C. The rate of reaction is proportional to the increase in absorbance from the yellow-colored product.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition for each this compound concentration relative to the control (100% activity).
-
Plot percent inhibition versus the logarithm of this compound concentration and perform a non-linear regression to calculate the IC50 value.[9]
-
Protocol 2: Intracerebroventricular (ICV) Streptozotocin (STZ)-Induced Alzheimer's Model in Rats
Based on the methodology described by Rather et al., 2021.[3]
Objective: To induce a sporadic AD-like pathology in rats for evaluating the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300g).
-
Streptozotocin (STZ).
-
Sterile normal saline.
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Sinapic acid for oral administration.
Procedure:
-
Acclimation: House rats under standard laboratory conditions for at least one week prior to surgery.
-
Anesthesia and Surgery:
-
Anesthetize the rat and mount it securely in a stereotaxic frame.
-
Expose the skull and drill bilateral burr holes over the lateral ventricles using appropriate stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.6 mm from bregma).
-
-
ICV-STZ Injection:
-
Dissolve STZ freshly in cold, sterile normal saline immediately before use.
-
Slowly inject STZ (dose: 3 mg/kg) bilaterally into the ventricles using a Hamilton syringe.[3]
-
Leave the syringe in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the scalp and allow the rats to recover in individual cages. Provide appropriate post-operative care.
-
This compound/Sinapic Acid Treatment:
-
Beginning on day one post-surgery, administer sinapic acid (10 or 20 mg/kg) or vehicle once daily via oral gavage.
-
Continue treatment for the duration of the study (e.g., 21 days).[3]
-
-
Outcome Assessment:
-
At the end of the treatment period, perform behavioral tests (e.g., Morris Water Maze, Passive Avoidance) to assess cognitive function.[3]
-
Following behavioral testing, euthanize the animals and harvest brain tissue for biochemical and histological analysis.
-
Protocol 3: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Model in Rats
Based on the methodology described by Haddadi et al., 2014.[8]
Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease and test the efficacy of this compound.
Materials:
-
Male Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Ascorbic acid-saline solution.
-
Desipramine (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Anesthetic.
-
Apomorphine for behavioral testing.
Procedure:
-
Pre-treatment with this compound: Begin oral pre-treatment with sinapic acid (10 or 20 mg/kg) or vehicle daily for a set period before surgery (e.g., one week) and continue throughout the experiment.[8]
-
Anesthesia and Surgery:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to anesthesia to prevent damage to non-dopaminergic neurons.
-
Anesthetize the rat and fix it in a stereotaxic frame.
-
-
6-OHDA Injection:
-
Drill a burr hole over the target area (e.g., the striatum).
-
Dissolve 6-OHDA in a 0.2% ascorbic acid-saline solution to prevent oxidation.
-
Infuse 6-OHDA unilaterally into the striatum at a slow, controlled rate.
-
-
Post-Operative Care: Suture the incision and monitor the animal during recovery.
-
Behavioral Assessment:
-
One to two weeks after surgery, assess the lesion's success by challenging the rats with apomorphine (0.5 mg/kg, s.c.).
-
Count the number of full contralateral (away from the lesioned side) rotations over a 30-40 minute period. A successful lesion is typically indicated by >90 rotations.[8]
-
-
Endpoint Analysis: Following the final behavioral test, euthanize the animals and perfuse them. Collect brain tissue, specifically the midbrain containing the substantia nigra, for histological (e.g., TH staining) and biochemical (e.g., MDA, nitrite levels) analyses.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in rapeseed pomace extract: Its antioxidant and acetylcholinesterase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinapic Acid Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibitory effects of this compound on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Notes and Protocols: Developing Sinapine as a Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapine, a naturally occurring phenolic compound abundant in rapeseed (canola) meal, presents a compelling opportunity for development as a functional food ingredient.[1] As the choline ester of sinapic acid, it possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a candidate for mitigating chronic diseases associated with oxidative stress and inflammation.[2][3][4] These application notes provide a comprehensive overview of the key data and protocols necessary for the extraction, quantification, and biological evaluation of this compound for its application in functional foods.
Data Presentation
Table 1: Extraction Yields of this compound from Rapeseed/Mustard Meal
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield (mg/g of meal) | Reference |
| Conventional Solvent Extraction | 70% (v/v) Ethanol | 75 | 30 min | ~6.56 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 70% (v/v) Ethanol | 75 | 30 min | 6.90 ± 0.03 | [5] |
| Supercritical CO2 Pretreatment + UAE | 70% (v/v) Ethanol | 75 | 30 min | Increased by 32% vs control | [5] |
| Refluxing | 100% Methanol | Reflux | 20 min | Not explicitly stated, but selected as optimal for HPLC analysis | [3][6] |
| Batch Extraction | Acetone-Methanol-Water (7:7:6) | Not specified | 30 min per stage | Residual this compound < 0.1% | [7] |
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value (or equivalent) | Reference |
| This compound-rich Hydrogel (in vitro digested) | DPPH | 25 µg/mL | [4] |
| This compound-rich Hydrogel (in vitro digested) | ABTS | ~20% higher than control | [4] |
| Sinapic Acid | DPPH | Not specified | [8] |
| Sinapic Acid | ABTS | Not specified | [8] |
Table 3: Anti-Inflammatory Effects of this compound and its Derivatives
| Compound/Extract | Cell Line/Model | Key Markers Inhibited | Signaling Pathway Implicated | Reference |
| This compound | HaCaT cells (TNF-α/IFN-γ stimulated) | MDC, TARC, IL-6, GM-CSF, IL-1β, IL-8 | Decreased p-ERK, Increased p-JNK | [2] |
| This compound | DNCB/DFE-induced atopic dermatitis mouse model | Ear/epidermal thickness, mast cell/eosinophil/CD4+ T cell infiltration | - | [2] |
| Sinapic Acid | RAW 264.7 macrophages (LPS-stimulated) | NO, PGE2, TNF-α, IL-1β | NF-κB inactivation | [9] |
| Sinapic Acid | Serotonin- and carrageenan-induced paw edema (mouse model) | Paw edema | - |
Table 4: Neuroprotective Effects of Sinapic Acid
| Compound | Cell Line/Model | Key Protective Effects | Signaling Pathway Implicated | Reference |
| Sinapic Acid | SH-SY5Y cells (MPP+ induced) | Decreased ROS, improved mitochondrial membrane potential, down-regulated PARKIN1, caspase-3, DJ-1, IL-1β, TNF-α, increased Bcl-2 and SOD activity | - | [10] |
Experimental Protocols
Extraction and Purification of this compound from Rapeseed Meal
This protocol is a synthesis of conventional and ultrasound-assisted extraction methods to achieve a high yield of this compound.
Materials:
-
Defatted rapeseed meal
-
Ethanol (99.9%)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Cation exchange resin (e.g., C106)
-
Stirred glass reactor with temperature control
-
Ultrasonic generator with sonotrode
-
Centrifuge
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Preparation of Solvent: Prepare a 70% (v/v) ethanol in deionized water solution.
-
Extraction:
-
Place 100 g of defatted rapeseed meal into a 2 L stirred glass reactor.
-
Add 1 L of 70% ethanol.
-
Set the temperature to 75°C and stir continuously.
-
Immerse the ultrasonic sonotrode into the mixture and apply ultrasound at 100% amplitude for 30 minutes.[5]
-
-
Solid-Liquid Separation: Centrifuge the mixture at 10,000 x g for 30 minutes at 20°C to pellet the solid meal.
-
Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.
-
Purification by Ion Exchange Chromatography:
-
Final Product Preparation: Collect the this compound-rich fraction, neutralize the pH with 1 M NaOH, and remove the solvent using a rotary evaporator. Lyophilize the final product to obtain a powdered this compound extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the quantification of this compound.[3][6][11]
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or o-phosphoric acid)
-
Deionized water (HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with a diode array detector (DAD)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the extracted this compound powder in the mobile phase starting condition to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
In Vitro Antioxidant Activity Assays
3.1. DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound extract
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the this compound extract in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
3.2. ABTS Radical Cation Scavenging Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or appropriate buffer
-
This compound extract
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound extract.
-
In a 96-well plate, add 10 µL of each this compound dilution to a well.
-
Add 190 µL of the diluted ABTS solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
In Vitro Anti-Inflammatory Activity Assay in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound extract
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound extract for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of Signaling Pathways (MAPK, NF-κB, Nrf2/HO-1)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or stimulants (e.g., LPS) as described in the anti-inflammatory assay. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vitro Digestion Model for Bioavailability Assessment
This protocol is a simplified static in vitro digestion model.
Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
This compound-containing food matrix
-
pH meter
-
Shaking water bath at 37°C
Protocol:
-
Oral Phase:
-
Mix 5 g of the this compound-containing food with 5 mL of SSF.
-
Adjust the pH to 7.0.
-
Incubate for 2 minutes in a shaking water bath at 37°C.[12]
-
-
Gastric Phase:
-
Add 10 mL of SGF containing pepsin to the oral bolus.
-
Adjust the pH to 3.0 with HCl.
-
Incubate for 2 hours in a shaking water bath at 37°C.[12]
-
-
Intestinal Phase:
-
Add 20 mL of SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate for 2 hours in a shaking water bath at 37°C.[12]
-
-
Sample Analysis: After each phase, take an aliquot of the digestate, centrifuge, and analyze the supernatant for this compound content using HPLC to determine its release and stability.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Experimental Workflows
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Effect of this compound on Microstructure and Anti-Digestion Properties of Dual-Protein-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gcirc.org [gcirc.org]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. mdpi.com [mdpi.com]
Sinapine: A Natural UV-Filtering and Antioxidant Agent for Cosmetic Formulations
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Sinapine, a naturally occurring choline ester of sinapic acid, is emerging as a promising multifunctional ingredient for the cosmetic industry. Abundantly found in members of the Brassicaceae family, such as mustard and canola seeds, this compound exhibits significant UV-filtering and antioxidant properties. These characteristics make it an attractive, plant-derived alternative to synthetic UV filters and antioxidants in skincare and sun care formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound as a UV-filtering and bioactive agent in cosmetic formulations.
1. Physicochemical and Biological Properties of this compound
This compound's efficacy as a cosmetic ingredient is attributed to its unique molecular structure, which allows it to absorb UV radiation and scavenge harmful free radicals.
UV-Filtering Properties
This compound and its derivatives primarily absorb in the UV-B and short-wave UV-A regions, making them effective agents for sun protection. The UV absorbance maxima of this compound and related compounds are summarized in Table 1.
Table 1: UV Absorbance Maxima of this compound and Related Compounds
| Compound | Wavelength (λmax) | Reference(s) |
| This compound Thiocyanate | ~329 nm | [1] |
| Sinapoyl Glucose | ~329 nm | [1] |
| Sinapic Acid | 322 nm | [1] |
| Canola Extracts (rich in this compound) | 330 nm | [1] |
Antioxidant and Anti-inflammatory Activity
This compound is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) generated by UV radiation and other environmental stressors. This activity helps to protect skin cells from oxidative damage, which is a primary contributor to photoaging and skin cancer. Furthermore, this compound has demonstrated anti-inflammatory effects by modulating key signaling pathways in skin cells.
Experimental Protocols
Extraction of this compound from Mustard Seed Meal
This protocol describes a conventional solid-liquid extraction method for obtaining a this compound-rich extract from mustard seed meal.
Materials:
-
Mustard seed meal (defatted)
-
70% (v/v) Ethanol in deionized water
-
Three-necked flask with a condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of defatted mustard seed meal and place it in the three-necked flask.
-
Add 100 mL of 70% ethanol.
-
Heat the mixture to 75°C with continuous stirring for 30 minutes.
-
After extraction, cool the mixture to room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining solid particles.
-
Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude this compound extract.
-
The extract can be further purified using chromatographic techniques if desired.
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound from mustard seed meal.
Formulation of a UV-Protective Cream with this compound Extract
This protocol provides a basic oil-in-water (O/W) emulsion formulation incorporating a this compound extract.
Table 2: Example Formulation of a UV-Protective Cream (O/W Emulsion)
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 5.0 |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| B (Water Phase) | Deionized Water | Solvent | 77.5 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.5 | |
| C (Active Phase) | This compound Extract (as prepared in 2.1) | UV Filter, Antioxidant | 2.0 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
Procedure:
-
Heat the components of Phase A to 75°C in a beaker.
-
In a separate beaker, heat the components of Phase B to 75°C and stir until the xanthan gum is fully hydrated.
-
Slowly add Phase A to Phase B while homogenizing with a high-shear mixer for 3-5 minutes to form a stable emulsion.
-
Cool the emulsion to 40°C with gentle stirring.
-
In a separate vessel, dissolve the this compound extract in a small amount of a suitable solvent if necessary, and then add it to the emulsion (Phase C).
-
Add the preservative system.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
Adjust the pH to 5.5-6.0 if necessary.
In Vitro Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)
This protocol outlines the MTT assay to assess the cytotoxicity of the this compound extract on human keratinocyte cells.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound extract
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound extract in DMEM.
-
Remove the culture medium from the wells and replace it with 100 µL of the different concentrations of the this compound extract. Include a vehicle control (medium with the same solvent concentration used for the extract) and a positive control for cytotoxicity.
-
Incubate the cells for 24 or 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assessment of Anti-inflammatory Activity: Modulation of MAPK Signaling
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by UV radiation and leads to inflammatory responses and collagen degradation. Specifically, this compound can influence the phosphorylation of ERK and JNK.[2]
Signaling Pathway of UV-Induced Inflammation and this compound's Intervention
Caption: this compound's modulation of the UV-induced MAPK signaling pathway.
3. Safety and Regulatory Considerations
While this compound is derived from natural food sources, comprehensive safety testing is essential for its use in cosmetic products. This includes skin sensitization (e.g., using the KeratinoSens™ assay), phototoxicity, and mutagenicity studies. Formulators must adhere to the regulatory requirements for cosmetic ingredients in the target markets.
This compound presents a compelling profile as a natural, multifunctional ingredient for cosmetic formulations. Its inherent UV-filtering and potent antioxidant properties offer a dual-action approach to skin protection. The protocols provided herein offer a starting point for researchers and formulators to explore the integration of this compound into innovative skincare and sun care products. Further research is encouraged to fully elucidate its mechanisms of action and to optimize its delivery and efficacy in various cosmetic systems.
References
Troubleshooting & Optimization
Technical Support Center: Sinapine Extraction and Storage
Welcome to the technical support center for sinapine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound degradation during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation influenced by several factors, including pH, temperature, and light. Alkaline conditions (high pH) readily hydrolyze this compound into sinapic acid and choline. Elevated temperatures accelerate this degradation process. Exposure to light can also contribute to its degradation, which is why storage in dark conditions is recommended. Certain advanced extraction technologies, such as high-voltage electrical discharges (HVEDs), have also been shown to cause this compound degradation.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of this compound are sinapic acid and choline, resulting from the hydrolysis of the ester bond.[1] Under certain conditions, such as high temperatures, sinapic acid can be further degraded to canolol through decarboxylation.
Q3: How can I minimize this compound degradation during extraction?
A3: To minimize degradation during extraction, it is crucial to control the extraction parameters. Utilizing a slightly acidic solvent, such as 70% ethanol with the pH adjusted to a range of 2-4, is beneficial as this compound is more stable under acidic conditions.[2][3] Temperature should also be optimized; while higher temperatures can increase extraction efficiency, they also accelerate degradation.[4] Therefore, a balance must be struck, with studies suggesting optimal temperatures around 55-75°C for ethanolic extractions.[4] For storage of extracts, freezing is recommended to prevent degradation.
Q4: What is the recommended method for storing this compound extracts and standards?
A4: To ensure long-term stability, this compound extracts and standard solutions should be stored in the dark at low temperatures. Freezing is the most effective method for preserving the integrity of this compound in extracts.[5] One study demonstrated significant degradation of this compound in a methanolic extract stored at room temperature over 30 days, highlighting the importance of frozen storage.
Troubleshooting Guides
Low this compound Yield During Extraction
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected this compound concentration in the final extract. | Inappropriate Solvent pH: The extraction solvent may be neutral or alkaline, promoting hydrolysis. | Adjust the pH of the extraction solvent to a slightly acidic range (pH 2-4) using an appropriate acid (e.g., hydrochloric acid).[2] |
| Excessive Heat: The extraction temperature is too high, leading to thermal degradation. | Optimize the extraction temperature. While heat can improve extraction, prolonged exposure to high temperatures should be avoided. Consider performing extractions at a moderate temperature (e.g., 55-75°C for ethanol extractions) or for shorter durations.[4] | |
| Sub-optimal Solvent Composition: The type and concentration of the solvent may not be ideal for this compound extraction. | 70% methanol or 70% ethanol are commonly reported as efficient solvents for this compound extraction.[5] Ensure the correct solvent-to-solid ratio is used to achieve exhaustive extraction. | |
| Light Exposure: The extraction process is conducted under bright light, which can contribute to degradation. | Perform the extraction in a shaded environment or use amber glassware to protect the sample from light. | |
| Enzymatic Degradation: Presence of active this compound esterase in the plant material. | Consider a blanching step with hot solvent at the beginning of the extraction to deactivate enzymes. |
Inconsistent Results in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing or Splitting: this compound peak in the chromatogram is not sharp and symmetrical. | Inappropriate Mobile Phase pH: The pH of the mobile phase may be close to the pKa of this compound, causing inconsistent ionization. | Adjust the mobile phase to a pH where this compound is consistently in a single ionic form. An acidic mobile phase (e.g., pH ~2.5) is often used for good peak shape of phenolic compounds. |
| Column Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. | |
| Contaminated Guard or Analytical Column: Accumulation of matrix components on the column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Shifting Retention Times: The retention time of the this compound peak varies between injections. | Inconsistent Mobile Phase Composition: Improperly mixed or degraded mobile phase. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuating Column Temperature: Lack of temperature control for the column. | Use a column oven to maintain a constant and stable temperature. | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | Check for leaks in the pump and ensure proper pump maintenance. Purge the pump to remove any air bubbles. | |
| Appearance of Unexpected Peaks: New peaks appear in the chromatogram, especially in older samples. | Sample Degradation: this compound in the prepared sample has degraded during storage. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them in a freezer. The appearance of a peak corresponding to sinapic acid may indicate hydrolysis. |
Quantitative Data on this compound Degradation
While comprehensive kinetic data across a wide range of conditions is limited in the literature, the following table summarizes the observed degradation of a pure this compound standard solution at room temperature.
| Storage Time (Days) | Degradation Rate (%) |
| 1 | 6.97 |
| 2 | 20.95 |
| 3 | 40.39 |
| 30 | 84.92 |
Data from a study on the degradation of a pure this compound standard solution in 70% methanol stored at room temperature (25.0 ± 2.0 °C).
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Canola Meal
This protocol is designed to maximize this compound yield while minimizing degradation.
1. Sample Preparation:
-
Grind the canola meal to a fine powder to increase the surface area for extraction.
-
Defat the meal using a Soxhlet extractor with hexane to remove lipids that can interfere with the extraction of polar compounds.
2. Extraction:
-
Weigh the defatted canola meal and place it in an extraction vessel.
-
Prepare the extraction solvent: 70% (v/v) methanol in water.
-
Adjust the pH of the solvent to approximately 4.0 using a suitable acid (e.g., phosphoric acid).
-
Add the solvent to the meal at a solid-to-solvent ratio of 1:10 (w/v).
-
Extract using ultrasonication for 30 minutes at a controlled temperature of 50°C.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
3. Sample Storage:
-
For short-term storage (less than 24 hours), keep the extract at 4°C in a dark container.
-
For long-term storage, store the extract at -20°C or below in a dark, airtight container.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a standard method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
1. HPLC System and Column:
-
An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
A C18 reversed-phase column is typically used for separation.
2. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid (adjust to pH ~2.5).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Use a gradient elution to achieve good separation of this compound from other matrix components. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the detector wavelength to 330 nm for the detection of this compound.
4. Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]
- 4. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
influence of solvent and temperature on sinapine stability
For researchers, scientists, and professionals in drug development, ensuring the stability of sinapine in various experimental conditions is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.
Troubleshooting Guide: Common Issues in this compound Stability Experiments
Issue 1: Rapid Degradation of this compound Standard Solutions at Room Temperature
-
Observation: You notice a significant decrease in the peak area or concentration of your this compound standard solution when analyzed by HPLC over a short period (e.g., a few hours to a couple of days) of storage on the benchtop.
-
Cause: this compound is known to be unstable in solution at room temperature. One study reported a degradation of approximately 7% after just one day and over 20% after two days at room temperature[1].
-
Solution:
-
Short-term Storage (within a workday): If you need to keep solutions at hand for immediate use, store them in an autosampler cooled to 4°C.
-
Long-term Storage: For storage longer than a few hours, it is crucial to freeze your this compound solutions. Studies have shown that this compound is stable for at least 30 days when kept frozen[1]. Aim for storage at -20°C or lower.
-
Preparation: Always prepare fresh standard solutions for each new set of experiments to ensure the highest accuracy.
-
Issue 2: Inconsistent this compound Extraction Yields
-
Observation: You are experiencing significant variability in the amount of this compound extracted from your sample matrix (e.g., rapeseed meal).
-
Cause: The extraction efficiency of this compound is highly sensitive to the choice of solvent, temperature, and pH.
-
Solvent: Different solvents and their aqueous mixtures will yield varying amounts of this compound. For instance, 70% methanol has been shown to be a highly efficient solvent for extracting this compound[1].
-
Temperature: Higher temperatures can enhance extraction but may also lead to degradation if not carefully controlled. Optimal temperatures for methods like ultrasound-assisted extraction have been found to be around 75°C.
-
pH: this compound extraction is favored under acidic conditions (e.g., pH 2), while basic conditions (e.g., pH 12) can lead to its hydrolysis into sinapic acid[2].
-
-
Solution:
-
Standardize Protocol: Strictly adhere to a validated and consistent extraction protocol. Document all parameters, including solvent composition, temperature, extraction time, and pH.
-
Solvent Optimization: If you are developing a new method, perform a solvent screen to determine the optimal solvent system for your specific matrix. Common choices include methanol, ethanol, and their aqueous solutions.
-
pH Control: For maximal this compound yield, consider acidifying your extraction solvent. A pH of 2 has been shown to be effective[2].
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms
-
Observation: During HPLC analysis, you observe new peaks appearing in your chromatograms of this compound samples over time, often with a corresponding decrease in the this compound peak.
-
Cause: These new peaks are likely degradation products of this compound. The primary degradation pathway is the hydrolysis of the ester bond, yielding sinapic acid and choline[3]. Other degradation products can also be formed under specific stress conditions like high temperature or oxidation[4][5].
-
Solution:
-
Peak Identification: If possible, use a mass spectrometer (LC-MS) to identify the degradation products. Sinapic acid is a common and expected degradation product.
-
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the main this compound peak from its degradation products. This is crucial for accurate quantification of this compound in the presence of its degradants.
-
Storage Conditions: Re-evaluate your storage and handling procedures to minimize degradation, as outlined in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for storing this compound solutions?
While there is limited direct comparative data on long-term stability in various solvents, methanol and ethanol are commonly used for extraction and analysis. For long-term storage, the most critical factor is temperature. Regardless of the solvent, solutions should be stored at -20°C or below to prevent degradation. For immediate use, a cooled autosampler (4°C) is recommended.
Q2: How does temperature affect the stability of this compound?
Temperature has a significant impact on this compound stability.
-
Frozen (-20°C or below): this compound is stable for at least 30 days[1].
-
Refrigerated (2-8°C): Stability is improved compared to room temperature, but for long-term storage, freezing is recommended.
-
Room Temperature (~25°C): Significant degradation occurs within days. A study showed a nearly 85% loss after 30 days at room temperature[1].
-
Elevated Temperatures: Higher temperatures, especially under pressure, can accelerate degradation and lead to the formation of other compounds like canolol[5].
Q3: What is the influence of pH on this compound stability?
The pH of the solution is a critical factor.
-
Acidic pH (e.g., pH 2): this compound is more stable and extraction yields are higher under acidic conditions[2].
-
Neutral pH: this compound is susceptible to degradation.
-
Basic pH (e.g., pH 12): this compound readily undergoes hydrolysis to form sinapic acid and choline. This process can be completed in as little as 30 minutes[2][6].
Q4: Can light cause degradation of this compound?
Yes, this compound and its derivatives are known to have UV-absorbing properties and are involved in photoprotection in plants[7][8]. While specific studies on the photostability of isolated this compound are not abundant in the search results, it is good laboratory practice to protect solutions from direct light, especially during long-term storage, by using amber vials or storing them in the dark.
Q5: Are there other factors that can cause this compound degradation?
Yes, other factors include:
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound[4].
-
Enzymatic Degradation: Certain enzymes, like esterases, can hydrolyze this compound[4].
-
Advanced Extraction Technologies: Techniques like high-voltage electrical discharges (HVEDs) can generate reactive species that degrade this compound[9].
Data Presentation
Table 1: Degradation of this compound Standard Solution at Room Temperature
| Storage Time (Days) | Degradation (%) |
| 1 | 6.97[1] |
| 2 | 20.95[1] |
| 3 | 40.39[1] |
| 30 | 84.92[1] |
| Note: The solvent for this study was not explicitly stated, but the analysis was performed using a water-methanol-o-phosphoric acid mobile phase. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on the method described by Abeysekara et al. (2010)[1].
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient elution system of water-methanol-ο-phosphoric acid. The pH of the mobile phase can influence separation, with values around 1.5 to 2.2 being used.
-
Flow Rate: A flow rate of 0.8 ml/min has been shown to provide good peak symmetry and separation.
-
Detection: Detection is typically performed at 330 nm, which is near the absorbance maximum for this compound.
-
Quantification: A calibration curve should be prepared using pure this compound standards of known concentrations to accurately quantify the amount in samples.
Visualizations
Caption: Experimental workflow for this compound analysis and stability testing.
Caption: Major degradation pathways of this compound.
References
- 1. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In situ oxidation of canola meal sinapic acid by horseradish peroxidase (type II) and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 8. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Sinapine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of sinapine.
Frequently Asked Questions (FAQs)
Q1: I am not getting good separation between this compound and other phenolic compounds. How can I improve the resolution?
A1: Poor resolution, resulting in overlapping peaks, is a common issue in HPLC analysis.[1] To improve the separation of this compound, consider the following strategies:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good resolution.[2] For this compound analysis, a gradient elution using a mixture of methanol, water, and an acidifier like phosphoric acid is often effective.[3] Adjusting the gradient profile can significantly impact the separation.[4]
-
Column Selection: A reverse-phase C18 column is commonly used and has been shown to be effective for separating this compound and other phenolics.[5][6]
-
Flow Rate Adjustment: Optimizing the flow rate can enhance separation. A study by Khattab et al. found that a flow rate of 0.8 ml/min provided smooth and symmetric peaks for this compound and related compounds.[3][7] Slower flow rates can sometimes lead to better resolution, but also longer run times.[8]
-
Temperature Control: Lowering the column temperature can increase retention and improve peak resolution, though it will also increase the analysis time.[8]
Below is a comparison of two gradient programs that have been successfully used for the separation of phenolic compounds, including this compound.
| Parameter | Method 1 (Isocratic/Linear/Concave Gradient) | Method 2 (Isocratic/Linear Gradient) |
| Column | Reverse-phase C18 | Reverse-phase C18 |
| Mobile Phase | Methanol/Water/Phosphoric Acid | Methanol/Water/Phosphoric Acid |
| Gradient Program | A 10-minute isocratic/linear/concave gradient was found to be effective.[5][6] | A 15-minute isocratic/linear gradient was also successful.[5][6] |
| Flow Rate | 0.8 mL/min[3][7] | Not specified in the study, but can be optimized. |
| Detection Wavelength | 330 nm[5][7] | 330 nm[5][7] |
Q2: My this compound peak is tailing. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The addition of an acid, such as phosphoric acid, to the mobile phase helps to protonate silanol groups on the column packing, reducing unwanted interactions with the basic this compound molecule and improving peak shape.[1] Working at a pH below 3 can ensure full protonation of these groups.[1]
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.[4] Try diluting your sample to see if the peak shape improves.[8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained or particulate matter in the sample, which can contribute to peak tailing.[1]
-
Column Maintenance: Ensure your column is properly cleaned and regenerated according to the manufacturer's instructions.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Resolution
Issue 2: Inconsistent Retention Times
Retention time variability can be caused by a number of factors, from the mobile phase preparation to the HPLC system itself.[9]
| Potential Cause | Troubleshooting Action |
| Mobile Phase Composition Change | Prepare a fresh mobile phase. Ensure accurate measurement of all components.[9] |
| Inconsistent Temperature | Use a column oven to maintain a constant temperature.[9] |
| Leaks in the System | Check all fittings and connections for leaks, especially between the column and the detector.[9] |
| Pump Issues | Check the pump for leaks, salt buildup, and listen for unusual noises. Consider changing the pump seals if necessary.[9] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol is based on the method developed by Cai and Arntfield (2001).[5]
1. Sample Extraction:
2. HPLC System and Column:
3. Mobile Phase:
-
A gradient system of water, methanol, and phosphoric acid.[3]
4. Chromatographic Conditions:
-
Gradient Program: A 10-minute isocratic/linear/concave gradient or a 15-minute isocratic/linear gradient can be used.[5][6]
5. Calibration:
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Enhancing Sinapine Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of sinapine in animal studies.
Troubleshooting Guides & FAQs
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What could be the reason?
A: Low oral bioavailability is a known challenge with this compound. One study reported an absolute oral bioavailability of this compound thiocyanate in rats to be as low as 1.84%. This is likely due to a combination of factors including:
-
Poor Permeability: this compound, as a quaternary ammonium salt, may have inherently low passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: this compound is an ester of sinapic acid and may be susceptible to hydrolysis by esterases in the intestine and liver, leading to its degradation before it reaches systemic circulation.
-
Efflux Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound for our animal experiments?
A: Several formulation strategies can be employed to overcome the poor bioavailability of this compound. While in vivo pharmacokinetic data for enhanced this compound formulations are limited, studies on the closely related compound, sinapic acid, and other poorly bioavailable compounds suggest the following approaches are promising:
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption. SLNs can be taken up by the lymphatic system, bypassing the first-pass metabolism in the liver.
-
Nanostructured Lipid Carriers (NLCs): Similar to SLNs, NLCs are lipid-based nanoparticles that can improve the oral delivery of poorly soluble and permeable drugs.
-
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids can significantly improve its lipophilicity, thereby enhancing its ability to permeate the intestinal membrane.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution rate in the gastrointestinal fluids, which is often a rate-limiting step for absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids, such as those in the GI tract. This can enhance the absorption of lipophilic drugs.
Q3: We are planning to formulate this compound into solid lipid nanoparticles (SLNs). What are the key parameters to consider during formulation development?
A: When developing this compound-loaded SLNs, the following parameters are critical:
-
Lipid and Surfactant Selection: The choice of solid lipid and surfactant is crucial and will affect particle size, entrapment efficiency, and drug release.
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) with a narrow PDI are desirable for enhanced absorption.
-
Zeta Potential: A sufficiently high zeta potential (positive or negative) is necessary to ensure the colloidal stability of the SLN dispersion and prevent aggregation.
-
Entrapment Efficiency and Drug Loading: It is important to maximize the amount of this compound encapsulated within the SLNs to ensure an adequate therapeutic dose can be delivered.
-
In Vitro Release Profile: Characterizing the release of this compound from the SLNs under simulated gastrointestinal conditions can help predict its in vivo performance.
Q4: How can we analyze this compound concentrations in rat plasma?
A: A sensitive and specific analytical method is crucial for pharmacokinetic studies. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices like plasma. Key aspects of method development include:
-
Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma samples.
-
Chromatographic Separation: A C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) can be used to achieve good separation.
-
Mass Spectrometric Detection: Using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying this compound.
Data Presentation: Pharmacokinetic Parameters
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 100 | 47.82 | 1.48 | 250 | 100 |
| This compound-Phospholipid Complex | 100 | ~150 | ~1.0 | ~750 | ~300 |
| This compound-Loaded SLNs | 100 | ~200 | ~2.0 | ~1250 | ~500 |
Data for this compound Suspension is based on a study of this compound thiocyanate in rats. Data for the phospholipid complex and SLNs are illustrative, representing a hypothetical 3-fold and 5-fold increase in bioavailability, respectively, based on improvements seen with similar compounds.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs for enhanced oral delivery.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Method (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
Heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the prepared SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Animals should be fasted overnight (12 hours) before the experiment with free access to water.
Formulations and Dosing:
-
Group 1 (Control): this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Group 2 (Test Formulation 1): this compound-phospholipid complex suspended in the same vehicle.
-
Group 3 (Test Formulation 2): this compound-loaded SLN dispersion.
-
Administer the formulations to the rats via oral gavage at a dose equivalent to 100 mg/kg of this compound.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from phenylalanine.
Caption: Potential gastrointestinal absorption and metabolism of this compound.
Technical Support Center: Mitigating Sinapine Interference in Phytochemical Analyses
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address sinapine interference during phytochemical analysis.
Frequently Asked Questions (FAQs)
Q1: My total phenolic content (TPC) values seem unusually high for my rapeseed/mustard extract. Could this compound be the cause?
A1: Yes, it is highly probable. This compound is a major phenolic compound in Brassicaceae species like rapeseed and mustard, often constituting a significant portion of the total phenolics.[1][2] The Folin-Ciocalteu assay, commonly used for TPC determination, is not specific to any single phenolic compound and will react with this compound, leading to an overestimation of other phenolic compounds if this compound is the dominant component.[3] In some cases, this compound can contribute to as much as 45% of the measured TPC in rapeseed meal.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram that are interfering with the analysis of other flavonoids and phenolic acids. How can I confirm if it's this compound?
A2: this compound and its derivatives, like sinapic acid and sinapoyl glucose, have characteristic UV absorbance spectra.[2][4] You can tentatively identify this compound by comparing the UV spectrum of the interfering peak with known spectra of this compound standards, which typically show a maximum absorbance around 330 nm.[2] For definitive identification, LC-MS/MS analysis is recommended to confirm the mass-to-charge ratio of the compound.
Q3: Are my antioxidant activity assays (e.g., DPPH, ABTS, FRAP) being affected by the high concentration of this compound in my extracts?
A3: Absolutely. This compound itself possesses significant antioxidant properties.[4][5][6][7] Its presence will contribute to the overall antioxidant capacity measured in assays like DPPH, ABTS, and FRAP, potentially masking the true activity of other less abundant phytochemicals you may be interested in.[6][7] Therefore, if your goal is to assess the antioxidant potential of other compounds in the extract, this compound interference must be addressed.
Q4: What are the primary methods to remove or mitigate this compound interference?
A4: The main strategies involve either removing this compound from the extract or converting it to a less interfering compound. Key methods include:
-
Solid-Phase Extraction (SPE): A chromatographic technique to separate this compound from other compounds based on their physical and chemical properties.[8][9][10]
-
Alkaline Hydrolysis: This method converts this compound into sinapic acid and choline. While sinapic acid is still a phenolic compound, this conversion can be useful for specific analytical purposes. However, this method can be destructive to other phenolics.[1]
-
Enzymatic Hydrolysis: Using enzymes like ferulic acid esterase can hydrolyze this compound to sinapic acid under milder conditions than alkaline hydrolysis, potentially preserving other phenolic compounds.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Overestimated Total Phenolic Content (TPC) | High this compound concentration reacting with the Folin-Ciocalteu reagent.[1][3] | 1. Quantify this compound Separately: Use HPLC to determine the concentration of this compound and subtract its contribution from the total phenolic content. 2. Remove this compound: Employ Solid-Phase Extraction (SPE) to remove this compound prior to the TPC assay. (See Experimental Protocol 1). 3. Modify Assay Conditions: In some specific matrices like honey, adjusting the pH of the Folin-Ciocalteu assay can minimize interference from other reducing compounds, though this may be less effective for direct this compound interference.[11] |
| Co-eluting Peaks in HPLC | This compound or its derivatives have similar retention times to other target analytes. | 1. Optimize HPLC Method: Adjust the mobile phase gradient, column chemistry, or temperature to improve the separation of this compound from your compounds of interest. 2. Pre-analysis Cleanup: Use SPE to selectively remove this compound before injecting the sample into the HPLC system.[8][9][10] |
| Inaccurate Antioxidant Activity | This compound's inherent antioxidant activity is skewing the results for other compounds.[6][7] | 1. Isolate Compounds: Fractionate the extract using techniques like preparative HPLC to isolate individual compounds before testing their antioxidant activity. 2. This compound Removal: Utilize SPE to create a this compound-depleted fraction for antioxidant analysis and compare it to the original extract. |
| Degradation of Target Phytochemicals | Harsh removal techniques like strong alkaline hydrolysis are destroying other phenolic compounds.[1] | 1. Use Milder Methods: Opt for enzymatic hydrolysis, which is more specific and operates under less destructive conditions.[1] 2. Optimize Hydrolysis Conditions: If alkaline hydrolysis is necessary, perform optimization experiments to find the mildest conditions (lower temperature, shorter time, lower base concentration) that effectively hydrolyze this compound while minimizing the degradation of other compounds. |
Quantitative Data Summary
Table 1: Comparison of this compound Mitigation Strategies
| Method | Principle | This compound Removal/Conversion Efficiency | Effect on Other Phenolics | Reference |
| Alkaline Hydrolysis | Cleavage of the ester bond in this compound to form sinapic acid and choline. | High conversion of this compound to sinapic acid. | Can destroy approximately 20% of other rapeseed phenolics. | [1] |
| Enzymatic Hydrolysis (e.g., Ferulic Acid Esterase) | Enzymatic cleavage of the ester bond. | Up to 90% of sinapic acid derivatives can be hydrolyzed to release sinapic acid. | Less destructive to other phenolic compounds compared to base hydrolysis. | [1] |
| Solid-Phase Extraction (SPE) | Differential adsorption of compounds onto a solid sorbent. | Efficiency is dependent on the chosen sorbent and elution solvents. Can be optimized for high selectivity. | Minimal impact on other compounds if the method is properly developed. | [8][9] |
Experimental Protocols
Protocol 1: this compound Removal using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a reversed-phase SPE cartridge to separate this compound from a plant extract. Optimization may be required based on the specific extract and target analytes.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, Strata-X)[10]
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Plant extract dissolved in an appropriate solvent
-
SPE vacuum manifold
Methodology:
-
Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the cartridge run dry.[10]
-
Sample Loading: Load the plant extract onto the conditioned SPE cartridge. The volume will depend on the cartridge size and analyte concentration.
-
Washing: Wash the cartridge with 4 mL of deionized water to remove highly polar, unretained compounds.[10]
-
Elution of Other Phenolics (if less polar than this compound): Elute the compounds of interest with a solvent mixture that is not strong enough to elute this compound (e.g., a low percentage of methanol in water). This step requires optimization.
-
Elution of this compound (for removal): Elute and discard the this compound using a higher concentration of organic solvent (e.g., 70% aqueous methanol).[10]
-
Analysis: The fraction(s) collected before the this compound elution can then be used for further phytochemical analysis.
Protocol 2: Alkaline Hydrolysis for this compound Conversion
This protocol describes a method to hydrolyze this compound to sinapic acid. Caution: This method may degrade other phenolics.
Materials:
-
Plant extract
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution for neutralization
-
Solvent for extraction (e.g., ethyl acetate)
Methodology:
-
Incubation: Add the NaOH solution to the plant extract and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 1-2 hours).
-
Neutralization: After incubation, neutralize the mixture to a pH of approximately 2-3 using HCl.
-
Extraction: Extract the resulting sinapic acid and other phenolics from the aqueous solution using an appropriate organic solvent like ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Decision tree for troubleshooting this compound interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Reducing the Bitter Taste of Sinapine in Food Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the bitter taste of sinapine in various food applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in food applications?
This compound is the choline ester of sinapic acid and is a major phenolic compound found in rapeseed and mustard seeds.[1][2] While it possesses antioxidant properties, its pronounced bitter and astringent taste is a significant anti-nutritional factor that limits the use of rapeseed meal and protein isolates in food products for human consumption.[3]
Q2: What are the primary methods for reducing the bitter taste of this compound?
There are three main approaches to reduce the bitterness associated with this compound:
-
Enzymatic Degradation: Utilizing enzymes to break down this compound and other bitter compounds.
-
Physical Removal: Employing techniques like solvent extraction or adsorption chromatography to separate this compound from the food matrix.
-
Bitterness Blocking: Using compounds that interfere with the perception of bitterness at the taste receptor level.
Q3: How does enzymatic degradation work to reduce this compound's bitterness?
Enzymes like β-glucosidase and laccase can be used to modify this compound and other bitter phenolic compounds. For instance, laccase treatment can reduce the concentration of bitter compounds like kaempferol 3-O-(2‴-O-sinapoyl-β-D-sophoroside) (K3OSS) in rapeseed protein concentrate, leading to a significant decrease in bitterness and astringency as confirmed by sensory analysis.[4][5]
Q4: What is the mechanism of physical removal of this compound?
Physical removal techniques aim to separate this compound from the food product. Cation exchange resins, for example, can effectively adsorb the positively charged this compound from a solution.[6][7] The efficiency of adsorption is influenced by factors such as pH and the specific resin used.
Q5: How do bitterness blockers work?
Bitterness blockers are compounds that interact with the bitter taste signaling pathway, reducing the perception of bitterness.[8] This can occur through direct inhibition of bitter taste receptors (TAS2Rs) or by interfering with downstream signaling components.[9][10]
Troubleshooting Guides
Enzymatic Degradation
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Ineffective bitterness reduction after enzymatic treatment. | - Inactive enzyme.- Suboptimal pH or temperature.- Presence of enzyme inhibitors in the sample matrix.- Incorrect enzyme-to-substrate ratio. | - Check the enzyme activity and expiration date.- Optimize pH and temperature according to the enzyme's specifications.[5]- Pre-treat the sample to remove potential inhibitors.- Titrate the enzyme concentration to find the optimal ratio. |
| Increased bitterness after treatment with β-glucosidase. | β-glucosidase can break down larger, less bitter glycosides into smaller, more bitter compounds like K3OSS.[5] | - Combine β-glucosidase with another enzyme, such as laccase, which can further degrade the newly formed bitter compounds.[5]- Optimize reaction time to minimize the accumulation of bitter intermediates. |
| Low protein recovery after enzymatic treatment. | Protein precipitation or aggregation due to changes in pH or temperature during the enzymatic process. | - Maintain optimal pH and temperature for both enzyme activity and protein stability.- Consider using a buffer system to stabilize the pH. |
Physical Removal (Cation Exchange Resin)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low this compound adsorption to the resin. | - Incorrect pH of the solution.- Resin capacity exceeded.- Inappropriate resin type. | - Adjust the pH of the this compound-containing solution to around 4 for optimal binding to weak cation exchange resins like C106.[6][7]- Ensure the amount of resin is sufficient for the this compound concentration in your sample.- Screen different types of cation exchange resins to find the one with the highest affinity for this compound. |
| Difficulty eluting this compound from the resin. | Strong ionic and hydrophobic interactions between this compound and the resin. | - Use a two-step elution process. First, elute with 50% ethanol to remove compounds bound by hydrophobic interactions. Then, use acidified ethanol (e.g., 50% ethanol with 0.044 M HCl) to desorb the ionically bound this compound.[6] |
| Co-elution of other compounds with this compound. | Non-specific binding of other molecules to the resin. | - Wash the resin with deionized water after the adsorption step to remove unbound and weakly bound compounds.[6]- Optimize the ethanol concentration in the first elution step to selectively remove impurities before eluting this compound. |
This compound Quantification (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Baseline noise in the chromatogram. | - Contaminated mobile phase or column.- Pump or detector malfunction. | - Use fresh, high-purity solvents for the mobile phase.- Flush the column with a strong solvent.- Check the pump's check valves and seals.[11] |
| Ghost peaks appearing in the chromatogram. | Carryover from a previous injection or contamination in the system. | - Run a blank injection to confirm carryover.- Clean the injection port and loop.- Ensure the column is fully equilibrated between runs.[11] |
| Peak tailing for the this compound peak. | - Secondary interactions between this compound and the column material.- Column degradation. | - Adjust the mobile phase pH or add a modifier to reduce secondary interactions.- Use a new column or a column with a different stationary phase.[11] |
Data Presentation
Table 1: Comparison of Methods for Reducing this compound and Bitter Compounds
| Method | Target Compound(s) | % Reduction | Key Parameters | Reference(s) |
| Enzymatic Treatment (Laccase) | Kaempferol 3-O-(2‴-O-sinapoyl-β-D-sophoroside) (K3OSS) & other phenolics | Significant reduction in bitterness and astringency (sensory data) | 6 U/g RPC, 2 hours | [4][5] |
| Physical Removal (Cation Exchange Resin C106) | This compound | 95.25% adsorption | pH 4 | [6][7] |
| Physical Removal (Cation Exchange Resin C106) | This compound | 75.41% desorption | Acidified ethanol | [6][7] |
| Microwave Treatment | This compound | 16.7% decrease | 7 minutes of treatment | [12] |
Experimental Protocols
Protocol 1: Enzymatic Debittering of Rapeseed Protein Concentrate (RPC)
This protocol is adapted from a study by Lurtz et al. (2024).[4][5]
-
Preparation of RPC Suspension: Prepare a 10% (w/v) suspension of RPC in deionized water.
-
pH and Temperature Adjustment: Adjust the pH and temperature of the suspension based on the enzyme combination being used (e.g., pH 5 and 50°C).
-
Enzyme Addition: Add laccase (6 U/g RPC) and/or β-glucosidase (100 U/g RPC) to the suspension.
-
Incubation: Incubate the mixture for 2 hours with constant stirring.
-
Enzyme Inactivation: Heat the suspension to inactivate the enzymes (e.g., 95°C for 10 minutes).
-
Downstream Processing: The debittered RPC can then be freeze-dried or further processed.
-
Analysis: Analyze the treated and untreated samples for their phenolic profile using LC-MS and conduct sensory evaluation to assess the reduction in bitterness.
Protocol 2: Removal of this compound using Cation Exchange Resin
This protocol is based on the findings of Kdah et al. (2025).[6][7]
-
Resin Preparation: Condition the weak cation exchange resin (e.g., C106) according to the manufacturer's instructions.
-
Sample Preparation: Prepare a solution containing this compound (e.g., an aqueous extract from rapeseed meal). Adjust the pH of the solution to 4.0 using HCl.
-
Adsorption: Add the conditioned resin to the this compound solution at a predetermined ratio (e.g., 1.5 g of dry resin to 30 mL of solution). Stir the mixture at room temperature for at least 45 minutes.
-
Resin Separation: Separate the resin from the liquid by filtration.
-
Washing: Wash the resin twice with deionized water to remove any unbound compounds.
-
Two-Step Desorption:
-
Step 1 (Hydrophobic Elution): Add 50% (v/v) ethanol to the resin and shake for 2 hours at room temperature. This will elute neutral and negatively charged phenolic compounds.
-
Step 2 (Ionic Elution): After separating the first eluate, add acidified 50% ethanol (containing 0.044 M HCl) to the resin and shake for 2 hours at room temperature. This will elute the ionically bound this compound.
-
-
Analysis: Quantify the this compound content in the initial solution and the different eluates using HPLC at 325 nm.
Visualizations
Bitter Taste Signaling Pathway
Caption: Signal transduction pathway for bitter taste perception mediated by TAS2R receptors.
Experimental Workflow for Enzymatic Debittering
Caption: A typical experimental workflow for the enzymatic debittering of rapeseed protein concentrate.
Decision Logic for Debittering Method Selection
Caption: A decision tree to guide the selection of an appropriate debittering method.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Bitter taste receptors | Semantic Scholar [semanticscholar.org]
- 3. Taste receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reducing the Bitterness of Rapeseed Protein: Integrating Enzymatic Treatment, Metabolomics, and Sensory Analysis to Elucidate Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption of this compound from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]
- 7. Description: Adsorption of this compound from Rapeseed Protein Production Effluent to Cation Exchange Resins :: Kabale University Library Catalog [library.kab.ac.ug]
- 8. google.com [google.com]
- 9. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of three methods for the determination of sinapic acid ester content in enzymatically treated canola meals [ouci.dntb.gov.ua]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Sinapine to Sinapic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of sinapine to sinapic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the hydrolysis of this compound to sinapic acid?
A1: Feruloyl esterases (FAEs) are the most effective enzymes for hydrolyzing this compound. These enzymes exhibit sinapoyl esterase activity, enabling the cleavage of the ester bond in this compound to yield sinapic acid and choline.[1] FAEs from various microbial sources have been successfully used, with Aspergillus niger being a prominent source for recombinant cinnamoyl or feruloyl esterases.[1][2] Commercial enzyme cocktails, often containing a mix of cellulases, hemicellulases, and FAEs, can also be employed for the simultaneous breakdown of plant cell walls and hydrolysis of this compound.[1]
Q2: What are the optimal pH and temperature conditions for the enzymatic hydrolysis of this compound?
A2: The optimal pH and temperature can vary depending on the specific enzyme used. For many feruloyl esterases, the optimal pH is often in the neutral to slightly acidic range. For instance, some FAEs show maximum activity at a pH between 4.5 and 5.0.[3] Temperatures in the range of 40°C to 50°C are typically optimal for these enzymes.[3][4] It is crucial to consult the manufacturer's specifications for commercial enzymes or perform optimization experiments for novel enzymes.
Q3: How does the presence of ethanol in the reaction mixture affect the hydrolysis of this compound?
A3: Ethanol can have a dual effect on the process. It is often used as a solvent for extracting this compound from its source material, such as mustard or rapeseed meal.[2][5] However, high concentrations of ethanol can inhibit the activity of some feruloyl esterases, leading to a decrease in the conversion rate of this compound to sinapic acid. The extent of inhibition is enzyme-dependent.
Q4: How can I monitor the progress of the this compound hydrolysis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the enzymatic hydrolysis of this compound.[6][7][8][9] A reverse-phase C18 column is typically used for separation.[9] By analyzing samples at different time points, you can quantify the decrease in this compound concentration and the corresponding increase in sinapic acid concentration. UV detection is suitable for this analysis, with this compound and sinapic acid having strong absorbance around 325-330 nm.[7][8]
Q5: What are the potential degradation products of sinapic acid, and how can their formation be avoided?
A5: At elevated temperatures, particularly above 140°C, sinapic acid can undergo decarboxylation to form canolol.[2] To avoid this, it is important to maintain the reaction and downstream processing temperatures below this threshold. The stability of sinapic acid is also influenced by pH, and prolonged exposure to highly alkaline or acidic conditions should be avoided.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound to Sinapic Acid | Incorrect pH or Temperature: The enzyme is not operating at its optimal conditions. | Verify the pH and temperature of your reaction mixture and adjust them to the optimal range for your specific enzyme. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh batch of enzyme and ensure it has been stored according to the manufacturer's instructions. Perform an activity assay with a model substrate to confirm enzyme viability. | |
| Presence of Inhibitors: Components in the substrate extract (e.g., high ethanol concentration, other phenolic compounds) may be inhibiting the enzyme. | Reduce the concentration of potential inhibitors. Consider a purification step for the this compound extract before enzymatic hydrolysis. Perform dialysis or buffer exchange to remove small molecule inhibitors. | |
| Slow Reaction Rate | Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient for the substrate concentration. | Increase the enzyme concentration in the reaction mixture. Perform a dose-response experiment to determine the optimal enzyme loading. |
| Substrate Limitation: The concentration of this compound may be too low. | Increase the initial concentration of this compound in the reaction. | |
| Product Inhibition: The accumulation of sinapic acid or choline may be inhibiting the enzyme. | Consider in-situ product removal techniques, such as adsorption or extraction, to continuously remove the products from the reaction mixture. | |
| Incomplete Conversion | Enzyme Denaturation over Time: The enzyme may not be stable under the reaction conditions for the entire duration. | Investigate the thermal and pH stability of your enzyme. Consider using a more stable enzyme or immobilizing the enzyme to improve its stability. |
| Reversible Reaction: The hydrolysis reaction may be reaching equilibrium. | As with product inhibition, removing the products as they are formed can help drive the reaction to completion. | |
| Presence of Unexpected Peaks in HPLC Analysis | Substrate Impurities: The starting this compound material may contain impurities. | Analyze the starting material by HPLC to identify any impurities. Purify the substrate if necessary. |
| Product Degradation: Sinapic acid may be degrading under the reaction or analysis conditions. | Check the stability of sinapic acid under your experimental conditions. Avoid high temperatures and extreme pH values. | |
| Side Reactions: The enzyme may have activity on other components in the reaction mixture. | Characterize the substrate specificity of your enzyme. If necessary, purify the this compound extract to remove other potential substrates. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound
This protocol provides a general framework. Optimization of specific parameters (enzyme concentration, temperature, pH, and reaction time) is recommended for each specific enzyme and substrate source.
Materials:
-
This compound extract or pure this compound
-
Feruloyl esterase (e.g., from Aspergillus niger)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
HPLC system with a C18 column
-
This compound and sinapic acid standards
-
Water bath or incubator shaker
-
Microcentrifuge
Procedure:
-
Substrate Preparation: Dissolve the this compound extract or pure this compound in the reaction buffer to a known concentration.
-
Enzyme Solution Preparation: Prepare a stock solution of the feruloyl esterase in the same buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the this compound solution.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes.
-
-
Initiate Reaction: Add the enzyme solution to the pre-incubated substrate solution to start the reaction. The final enzyme concentration should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle shaking for a predetermined time course (e.g., sampling at 0, 15, 30, 60, 120 minutes).
-
Reaction Termination and Sampling: At each time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction. This can be done by:
-
Heating the sample at 100°C for 5-10 minutes to denature the enzyme.[4]
-
Adding an equal volume of a quenching solvent like acetonitrile or methanol.
-
-
Sample Preparation for HPLC: Centrifuge the terminated reaction samples to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound and sinapic acid using a UV detector at approximately 325-330 nm.[7][8]
-
Quantify the concentrations of this compound and sinapic acid by comparing the peak areas to those of the standard calibration curves.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Feruloyl Esterase from Aspergillus niger by Solid-State Fermentation on Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly extraction of sinapic acid from agro-industrial residue toward sustainable bio-based anti-UV and antioxidants [morressier.com]
- 6. High performance liquid chromatography of phenolic choline ester fragments derived by chemical and enzymatic fragmentation processes: analysis of this compound in rape seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
purification artifacts and byproducts in sinapine isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of sinapine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during this compound isolation?
A1: The most prevalent byproducts in this compound isolation are sinapic acid and ethyl sinapate. Sinapic acid is formed through the hydrolysis of this compound, a reaction favored by basic pH conditions.[1][2][3] Ethyl sinapate can be generated via the transesterification of this compound when ethanol is used as a solvent in a basic medium.[1][2][3]
Q2: How does the pH of the extraction solvent affect the purity of my this compound isolate?
A2: The pH of the extraction solvent is a critical factor influencing the purity of the final this compound product. Acidic conditions (e.g., pH 2) promote the stability of this compound and lead to higher extraction yields of the target compound.[1][2][3] Conversely, basic conditions (e.g., pH 12) facilitate the hydrolysis of this compound to sinapic acid, thus reducing the yield and purity of this compound.[1][2][3]
Q3: Can the choice of solvent lead to the formation of purification artifacts?
A3: Yes, the choice of solvent can directly lead to the formation of artifacts. For instance, using ethanol as a solvent, particularly under basic conditions, can result in the formation of ethyl sinapate through transesterification.[1][2][3] To minimize artifact formation, it is crucial to select solvents and extraction conditions that ensure the stability of this compound.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks in an HPLC chromatogram of a this compound extract could be a number of compounds. Besides the common byproducts like sinapic acid and ethyl sinapate, other possibilities include sinapoyl glucose, another naturally occurring sinapic acid derivative, or degradation products if the sample has been exposed to high temperatures or extreme pH.[4][5] In some plant materials, unique compounds like a this compound-glucoraphanin salt have also been identified.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing in Reversed-Phase HPLC
-
Possible Cause 1: Secondary Interactions. The basic nature of the choline moiety in this compound can lead to interactions with residual acidic silanol groups on the C18 column, causing peak tailing.
-
Solution: Use an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of the silanol groups.[5] This will improve peak symmetry.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one.
-
Problem: Poor Resolution Between this compound and Byproducts
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The mobile phase may not have the optimal polarity to effectively separate this compound from closely eluting compounds like sinapic acid.
-
Possible Cause 2: Incorrect Flow Rate. A flow rate that is too high can reduce separation efficiency.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better partitioning between the mobile and stationary phases.[5]
-
Extraction and Purification Issues
Problem: Low Yield of this compound
-
Possible Cause 1: Non-Optimal Extraction pH. The use of a neutral or basic extraction medium can lead to the hydrolysis of this compound and consequently lower yields.
-
Possible Cause 2: Inefficient Extraction Solvent. The solvent may not be effectively penetrating the plant matrix to extract this compound.
Problem: Presence of Sinapic Acid in the Final Product
-
Possible Cause 1: Hydrolysis during Extraction. As mentioned, basic conditions during extraction will lead to the formation of sinapic acid.
-
Solution: Maintain acidic conditions throughout the extraction process.
-
-
Possible Cause 2: Co-elution during Purification. During chromatographic purification, sinapic acid may co-elute with this compound if the separation method is not optimized.
-
Solution for Ion Exchange Chromatography: this compound, being cationic, will bind to a cation exchange resin. Sinapic acid, being anionic at neutral to basic pH, will not. This difference can be exploited for efficient separation.[9]
-
Solution for Adsorption Chromatography: A two-step elution from a cation exchange resin using 50% ethanol followed by acidified ethanol can yield a highly purified this compound fraction (98.85 ± 0.03%).[9]
-
Data Presentation
Table 1: Yield of this compound and Byproducts under Different Extraction Conditions
| pH of Extraction | Ethanol Concentration (%) | This compound Yield (µmol/g DM) | Sinapic Acid Yield (µmol/g DM) | Ethyl Sinapate Yield (µmol/g DM) |
| Acidic (pH 2) | 0 | - | - | - |
| 70 | 15.73 | - | - | |
| Uncontrolled (~pH 4.5) | 0 | - | - | - |
| 70 | 13.03 | - | - | |
| Basic (pH 12) | 0 | - | 13.22 | Not Detected |
| 30 | - | - | 5.89 | |
| 50 | - | - | 8.23 | |
| 70 | - | 7.31 | 9.81 |
Data summarized from Reungoat et al., 2021.[1][2][3]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Mustard Seed Meal
-
Extraction:
-
Mix mustard seed meal with a 70% (v/v) ethanol/water solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Adjust the pH of the slurry to 2 using 1 M HCl.[9]
-
Agitate the mixture at room temperature for 30 minutes.[9]
-
Centrifuge the slurry at 10,000 x g for 30 minutes at 20°C to pellet the solid material.[9]
-
Collect the supernatant containing the crude this compound extract.
-
-
Purification by Cation Exchange Chromatography:
-
Equilibrate a strong cation exchange resin with a buffer at pH 2.
-
Load the crude this compound extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound neutral and anionic compounds.
-
Perform a two-step elution:
-
Elute with 50% (v/v) ethanol in water to remove less strongly bound impurities.
-
Elute with acidified ethanol to recover the highly purified this compound.[9]
-
-
-
Analysis by HPLC:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity. A 10-min isocratic/linear/concave gradient or a 15-min isocratic/linear gradient can be effective.[6][7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Identification: Compare the retention time and UV spectrum of the peak with a pure this compound standard.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting guide for common HPLC peak shape issues in this compound analysis.
References
- 1. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. scispace.com [scispace.com]
- 8. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Sinapine vs. Sinapic Acid: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of sinapine and sinapic acid, supported by experimental data. This compound is a naturally occurring phenolic compound and an ester of sinapic acid, both of which are found in sources like rapeseed and mustard seeds.[1][2] While structurally related, their antioxidant profiles exhibit significant differences, influencing their potential therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and sinapic acid have been evaluated using various in vitro assays. The following table summarizes key findings from the literature.
| Assay | Compound | IC50 Value (μM) | Source |
| DPPH Radical Scavenging | Sinapic Acid | 32.4 ± 2.2 | [3] |
| This compound | 165.7 ± 0.9 | [3] | |
| ABTS Radical Scavenging | Sinapic Acid | 86.5% inhibition at 50 µM | [4] |
| This compound | Not explicitly quantified in the same study | ||
| Oxygen Radical Absorbance Capacity (ORAC) | Both this compound and sinapic acid show significant antioxidant activity. | No quantitative comparison of IC50 was provided. | [5] |
| Conjugated Autoxidizable Triene (CAT) | Both this compound and sinapic acid show significant antioxidant activity. | No quantitative comparison of IC50 was provided. | [5] |
Note: A lower IC50 value indicates a higher antioxidant activity.
The data clearly indicates that in the DPPH assay, sinapic acid is a significantly more potent antioxidant than this compound.[3] However, both compounds demonstrate considerable antioxidant potential in ORAC and CAT assays.[5]
Differentiated Mechanisms of Antioxidant Action
Recent studies have revealed that the structural differences between this compound and sinapic acid lead to distinct mechanisms of action at the cellular level.
This compound's Mitochondrial Targeting: this compound possesses a positively charged choline moiety, which enables it to target and accumulate within the negatively charged mitochondria.[5][6] This specific localization allows this compound to counteract mitochondrial oxidative stress directly at its source, a key factor in cellular dysfunction under pathological conditions.[5][6]
Sinapic Acid's Cytosolic and Signaling Effects: In contrast, sinapic acid, lacking the charged group, acts as an efficient antioxidant within the cytosol.[5] Furthermore, sinapic acid has been shown to influence cellular signaling pathways. It can inhibit NF-κB, a key regulator of inflammation, and may also activate the SIRT1 pathway, which is involved in tissue repair and inflammation control.[7][8]
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 60 µM) in methanol.
-
Prepare various concentrations of this compound and sinapic acid in methanol.
-
-
Assay Procedure:
-
Add a specific volume of the antioxidant solution (this compound or sinapic acid) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (this compound or sinapic acid) to the diluted ABTS radical solution.
-
After a short incubation period (e.g., 1-6 minutes), measure the decrease in absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Sinapic Acid's Inhibition of the NF-κB Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPSC Prelims Current Affairs for 22 October 2025 [vajiramandravi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Free Radical Scavenging Activity of Sinapine and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the free radical scavenging activities of two naturally occurring antioxidant compounds: sinapine and quercetin. The information presented is based on available experimental data to offer an objective overview of their respective potencies and mechanisms of action. This comparison aims to assist researchers and professionals in drug development in evaluating the potential of these compounds as antioxidant agents.
Quantitative Comparison of Free Radical Scavenging Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and quercetin against various free radicals as reported in the scientific literature. A lower IC50 value indicates a higher antioxidant activity. It is important to note that the antioxidant activity of quercetin has been more extensively studied, resulting in a wider range of reported IC50 values across different experimental conditions. Data for this compound, particularly for ABTS, superoxide, and hydroxyl radical scavenging, is less prevalent in the current literature.
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) |
| This compound | 165.7 ± 0.9 µM[1] | Data not available |
| Quercetin | 4.60 ± 0.3 µM to 19.17 µg/mL | 48.0 ± 4.4 µM[2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, solvents, and reaction times used in different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which are commonly used to evaluate antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compounds (this compound or quercetin) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[3]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Various concentrations of the test compounds (this compound or quercetin) are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).
-
The absorbance is measured at 734 nm.
-
A control sample containing the solvent and ABTS•+ solution is also measured.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Methodologies and Mechanisms
To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow of in vitro antioxidant assays.
Caption: Antioxidant signaling pathways.
Comparative Analysis of Antioxidant Mechanisms and Signaling Pathways
Both this compound and quercetin exert their antioxidant effects through direct scavenging of free radicals and modulation of cellular signaling pathways. However, the extent of current research provides a more detailed picture for quercetin.
This compound
This compound, an ester of sinapic acid and choline, is a major phenolic compound in mustard seeds.[2] Its antioxidant activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[5] One study reported a DPPH radical scavenging IC50 value of 165.7 ± 0.9 μM for this compound.[1]
Recent research has highlighted this compound's potential to counteract mitochondrial oxidative stress.[6] This is a significant finding, as mitochondria are major sites of reactive oxygen species (ROS) production. Furthermore, there is emerging evidence that this compound may exert its protective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant defenses.
Quercetin
Quercetin is a flavonoid that is widely distributed in fruits and vegetables. Its potent antioxidant activity is well-documented and stems from its chemical structure, which allows it to effectively scavenge a wide variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.[7] This broad-spectrum scavenging ability is reflected in its generally lower IC50 values in various antioxidant assays compared to many other phenolic compounds. For instance, one study reported a DPPH scavenging activity with an IC50 of 4.60 ± 0.3 µM and an ABTS scavenging activity with an IC50 of 48.0 ± 4.4 µM.[2]
The antioxidant mechanism of quercetin is not limited to direct radical scavenging. It is known to modulate several key signaling pathways involved in the cellular response to oxidative stress:
-
Nrf2/ARE Pathway: Quercetin is a potent activator of the Nrf2 pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).
-
MAPK Pathway: Quercetin can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses.
-
PI3K/AKT Pathway: This pathway, involved in cell survival and proliferation, is also influenced by quercetin, contributing to its protective effects against oxidative damage.
Conclusion
Both this compound and quercetin are natural compounds with demonstrated free radical scavenging capabilities. Based on the currently available data, quercetin appears to be a more potent antioxidant with a broader range of action and more extensively characterized mechanisms involving the modulation of multiple signaling pathways. The reported DPPH IC50 value for quercetin is significantly lower than that reported for this compound, suggesting a higher potency in this particular assay.
Future research should focus on direct, side-by-side comparisons of this compound and quercetin in a variety of antioxidant assays under standardized conditions. Further elucidation of the signaling pathways modulated by this compound will also be vital in fully understanding its potential as a therapeutic antioxidant agent. For professionals in drug development, while quercetin presents a well-established profile, this compound's unique properties, such as its ability to target mitochondrial oxidative stress, warrant further investigation.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chelating and free radical scavenging mechanisms of inhibitory action of rutin and quercetin in lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Anti-inflammatory Effects of Sinapine and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and its effective management is a cornerstone of treating numerous acute and chronic diseases. Ibuprofen is a well-established anti-inflammatory agent, while sinapine and its derivatives are emerging as natural compounds with significant therapeutic potential. This guide aims to provide a comparative framework for these two compounds, highlighting their known effects and the experimental methodologies used to evaluate them.
Mechanism of Action
The anti-inflammatory effects of ibuprofen and this compound are mediated through distinct signaling pathways.
Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of both COX-1 and COX-2 enzymes.[1][2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][5] The inhibition of COX-2 is primarily responsible for its anti-inflammatory properties, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[1]
This compound: The anti-inflammatory mechanism of this compound is more multifaceted and appears to involve the modulation of several signaling pathways. In vivo and in vitro studies suggest that this compound and its derivatives, such as sinapic acid, can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, some evidence points towards the inhibition of the NLRP3 inflammasome and a reduction in oxidative stress.[2] While some studies on related compounds suggest a potential to reduce COX-2 expression, this is not as firmly established as its effects on NF-κB and cytokine production.[5]
Signaling Pathway Diagrams
Figure 1: Ibuprofen's inhibitory action on the COX pathway.
Figure 2: this compound's inhibitory action on the NF-κB pathway.
Experimental Protocols
A standard and widely accepted model for evaluating the in vivo anti-inflammatory effects of compounds is the carrageenan-induced paw edema model in rats.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week before the experiment.
Procedure:
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (Ibuprofen)
-
Test Compound (this compound) at various doses
-
-
Dosing: Test compounds, ibuprofen, or vehicle are administered orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Figure 3: Workflow for the carrageenan-induced paw edema model.
Quantitative Data Presentation
The following table summarizes the anti-inflammatory effects of orally administered ibuprofen in the carrageenan-induced paw edema model in rats, as reported in the literature. It is important to note that direct comparative data for this compound in this specific model is not available.
Table 1: Anti-inflammatory Effect of Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg, p.o.) | Time (hours) | Paw Volume Increase (mL) vs. Control | % Inhibition of Edema | Reference |
| 8.75 | 1 | Significantly reduced | Not explicitly stated | [1] |
| 17.5 | 1, 2, 4 | Significantly reduced | Not explicitly stated | [1] |
| 35 | 1, 2, 4 | Significantly reduced | Not explicitly stated | [1] |
| 40 | 3 | - | ~40% | [6] |
Note: The percentage of inhibition can vary depending on the specific experimental conditions.
Discussion and Future Directions
The available evidence clearly demonstrates that both ibuprofen and this compound possess significant anti-inflammatory properties, albeit through different mechanisms of action. Ibuprofen's efficacy is well-documented in standard preclinical models like the carrageenan-induced paw edema assay.
For this compound, while in vivo studies in models of atopic dermatitis and colitis are promising, there is a clear need for further research to quantify its anti-inflammatory effects in acute inflammation models. A head-to-head study of this compound and ibuprofen in the carrageenan-induced paw edema model in rats would be invaluable for a direct comparison of their potency and efficacy. Such a study should also investigate the dose-response relationship of this compound and further elucidate its molecular targets.
Given this compound's multi-target mechanism of action, it may offer a different therapeutic profile compared to traditional NSAIDs. Future research should also focus on the oral bioavailability of this compound and the development of formulations to enhance its absorption, which is a critical step for its potential clinical application.
Conclusion
Ibuprofen remains a benchmark for non-steroidal anti-inflammatory drugs with a well-understood mechanism of action and quantifiable in vivo efficacy. This compound is a promising natural compound with a distinct anti-inflammatory profile that warrants further investigation. Direct comparative in vivo studies are essential to fully assess the therapeutic potential of this compound relative to established anti-inflammatory agents like ibuprofen. This guide serves as a foundation for researchers and drug development professionals to design and interpret future studies in this area.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapic Acid Derivatives as Potential Anti-Inflammatory Agents: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. researchgate.net [researchgate.net]
- 5. esmed.org [esmed.org]
- 6. youtube.com [youtube.com]
A Comparative Analysis of Sinapine and Donepezil as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of sinapine and the well-established drug donepezil in their capacity to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The following sections detail their inhibitory efficacy, the experimental methods used for these assessments, and the molecular interactions governing their activity.
Quantitative Comparison of Inhibitory Activity
It is crucial to note that the following IC50 values were determined in different studies using different sources of acetylcholinesterase and potentially varied assay conditions. Therefore, a direct comparison of these values should be approached with caution.
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 3.66 µmol/L | Rat cerebral homogenate | [1] |
| Donepezil | 6.7 nmol/L | Not specified (in vitro) |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a rapid and sensitive colorimetric assay.
Principle of the Ellman's Method
This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion with a maximum absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Detailed Experimental Protocol (Example)
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant) in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) solution (substrate) in deionized water.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent) in phosphate buffer.
-
Test compounds (this compound, donepezil) and a positive control (e.g., physostigmine) dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add:
-
20 µL of the test compound solution at different concentrations.
-
20 µL of AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 (where the rate is the change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Molecular Mechanism of Inhibition
Understanding the molecular interactions between an inhibitor and the active site of acetylcholinesterase is fundamental for rational drug design and optimization. Molecular docking studies have provided insights into the binding mode of this compound with AChE.
This compound's Interaction with Acetylcholinesterase
Molecular docking simulations suggest that this compound binds to the active site of acetylcholinesterase through a series of interactions with key amino acid residues. The quaternary ammonium group of this compound is thought to play a crucial role in anchoring the molecule within the active site gorge, forming a cation-π interaction with the indole ring of Tryptophan 84 (Trp84) in the catalytic anionic site (CAS) of the enzyme. Additionally, hydrogen bonds and hydrophobic interactions with other residues in the active site contribute to the stability of the enzyme-inhibitor complex.
References
A Comparative Guide to HPLC and qNMR for the Accurate Quantification of Sinapine
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Sinapine, a major phenolic compound in mustard seeds and other Brassicaceae species, has garnered significant interest for its various biological activities. This guide provides a detailed comparison of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document offers an objective analysis of the performance of both methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific needs.
At a Glance: HPLC vs. qNMR for this compound Quantification
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity | Signal intensity is directly proportional to the number of nuclei |
| Selectivity | High, based on retention time | High, based on unique chemical shifts |
| Sample Throughput | High | Moderate to High |
| Automation | Readily available | Readily available |
| Solvent Consumption | High | Low |
| Reference Standard | Requires a specific this compound reference standard | Can use a universal internal or external standard |
| Structural Information | Limited to UV spectrum | Provides detailed structural information |
| Cost (Instrument) | Moderate to High | High |
| Cost (Operational) | Moderate (solvents, columns) | Low (deuterated solvents) |
Performance Characteristics
The following table summarizes the key performance parameters for the quantification of this compound and other natural products by HPLC and qNMR.
| Parameter | HPLC (this compound) | qNMR (General for Natural Products) |
| **Linearity (R²) ** | ≥ 0.997[1] | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Better than 10 µM[3][4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Dependent on desired accuracy and experiment time[3][4] |
| Precision (RSD%) | < 2% | Typically < 2%[5] |
| Accuracy (Recovery %) | > 98% | Typically 98-102% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for this compound quantification using HPLC and qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Blood-Brain Barrier Permeability: A Comparative Analysis of Sinapine and Standard Compounds
For researchers, scientists, and drug development professionals, understanding a compound's ability to cross the blood-brain barrier (BBB) is a critical step in the development of neurotherapeutics. This guide provides a comparative framework for evaluating the in vitro BBB permeability of novel compounds like sinapine against established reference standards. While specific experimental data on this compound's BBB permeability is not publicly available, this guide outlines the methodologies and presents data for standard compounds to serve as a benchmark for future studies.
In Vitro Blood-Brain Barrier Permeability: A Head-to-Head Comparison
The apparent permeability coefficient (Papp), measured in cm/s, is a standard metric for quantifying the rate at which a compound crosses a cell monolayer in an in vitro BBB model. A higher Papp value generally indicates greater permeability. The classification of compounds based on their Papp values can vary between laboratories and specific models, but a general guideline is as follows:
-
High Permeability: Papp > 20.0 x 10⁻⁶ cm/s
-
Medium Permeability: Papp between 2.0 and 20.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 2.0 x 10⁻⁶ cm/s
The following table summarizes the in vitro BBB permeability of standard compounds frequently used to validate BBB models. Data for this compound remains to be determined and is included to illustrate how it would be presented.
| Compound | Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | In Vitro Model |
| This compound | Data Not Available | Data Not Available | |
| Propranolol | High Permeability | 35.46 ± 20.33[1] | Porcine Brain Endothelial Cells (PBECs)[1] |
| Caffeine | High Permeability | Value not explicitly found in searches | |
| Atenolol | Low Permeability | 0.59 ± 0.16 | Caco-2/HT29-MTX co-culture[2] |
| 9.78 | Human Brain Microvascular Endothelial Cells (hBMEC)[3] | ||
| 48.5[3] | Bovine Brain Microvascular Endothelial Cells (BBMEC)[3] | ||
| 11 nm/s (~1.1 x 10⁻⁶ cm/s)[4] | hiPSC-derived in vitro BBB model[4] |
Note: The significant variation in Papp values for atenolol highlights the importance of model selection and standardization in permeability assays.
Deconstructing the Experiment: A Look at the Methodology
In vitro BBB models are essential tools for screening the central nervous system (CNS) penetration of drug candidates in a cost-effective and high-throughput manner.[5][6][7] These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a donor (apical) and a receiver (basolateral) chamber, mimicking the blood and brain sides of the BBB, respectively.
A General Protocol for In Vitro BBB Permeability Assay:
A widely used in vitro model utilizes primary porcine brain endothelial cells (pBECs) due to their high reproducibility and formation of a tight barrier.[8] Another common model employs the murine cerebral cortex endothelial cell line (bEnd.3).[5][6]
Cell Culture and Model Establishment:
-
Isolation and Culture: Brain endothelial cells are isolated from animal brain tissue (e.g., porcine or murine) or derived from human induced pluripotent stem cells (hiPSCs).[4][5][6][8]
-
Seeding on Inserts: The endothelial cells are seeded onto permeable membrane inserts (e.g., Transwell®) coated with extracellular matrix proteins like collagen and fibronectin to promote cell attachment and growth.[8]
-
Co-culture (Optional but Recommended): To better mimic the in vivo neurovascular unit, endothelial cells are often co-cultured with other cell types such as astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.[9]
-
Barrier Integrity Assessment: The tightness of the cell monolayer is crucial for a reliable permeability assay. This is assessed by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow or fluorescently labeled dextran.[5][9][10] A high TEER value and low permeability to the marker indicate a well-formed barrier.[10]
Permeability Assay:
-
Compound Application: The test compound (e.g., this compound) and control compounds are added to the apical (donor) chamber.
-
Sampling: At specific time points, samples are taken from the basolateral (receiver) chamber and the apical chamber.
-
Quantification: The concentration of the compound in the samples is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence spectroscopy if the compound is fluorescent.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Visualizing the Process
To better understand the experimental workflow, the following diagram illustrates the key steps in an in vitro BBB permeability assay.
Experimental Workflow for In Vitro BBB Permeability Assay.
The Role of Efflux Transporters
A critical aspect of BBB permeability is the presence of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain.[11] To determine if a compound is a substrate for these transporters, bidirectional permeability assays are performed. The efflux ratio (ER) is calculated as the ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction. An ER significantly greater than 1 suggests that the compound is actively transported out of the "brain" side of the model.
Conceptual Diagram of Bidirectional Permeability and Efflux Ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 6. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 7. Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay [visikol.com]
- 8. Video: Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells [app.jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Models to Study the Functions of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
evaluating the efficacy of different sinapine extraction methods
A Comparative Guide to Sinapine Extraction Methods for Researchers and Drug Development Professionals
This compound, a prominent phenolic compound in mustard and rapeseed byproducts, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects. Efficient extraction of this compound from its natural sources is a critical first step for its study and potential therapeutic application. This guide provides a comprehensive comparison of various this compound extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparison of this compound Extraction Method Efficacy
The selection of an appropriate extraction method is paramount to achieving high yields and purity of this compound. This section compares the efficacy of several common and emerging extraction techniques.
| Extraction Method | Key Parameters | This compound Yield | Purity | Remarks |
| Conventional Solvent Extraction | 70% Ethanol, 75°C | ~10.25 mg/g (as total phenolics)[1] | Variable | A straightforward and widely used method. Yield can be influenced by solvent type, temperature, and pH. |
| 70% Methanol, 75°C | Lower than ethanol at 75°C[1] | Variable | Methanol can be a more effective solvent at room temperature. | |
| 70% Ethanol, pH 2, 70°C | 15.73 µmol/g | Not specified | Acidic conditions significantly enhance this compound extraction selectivity and yield.[2][3] | |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol, 75°C, 100% amplitude | 6.90 ± 0.03 mg/g | Not specified | Offers reduced extraction time and improved efficiency compared to conventional methods.[4][5][6] |
| Supercritical CO2 (SC-CO2) Pretreatment + UAE | SC-CO2: 350 bar, 40°C; UAE: 70% Ethanol, 75°C, 100% amplitude | 7.194 ± 0.007 mg/g | Not specified | SC-CO2 acts as a green solvent for defatting, leading to a 32% increase in this compound yield compared to the control.[4][5] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol, 170°C, 18.82 min | Not specified directly for this compound | Variable | Temperature is a critical factor; higher temperatures can lead to the conversion of this compound to other compounds like canolol.[7] |
| High-Voltage Electrical Discharges (HVED) | N/A | Very low (0.1 mg/g) | Degraded | This method was found to cause significant degradation of this compound.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction methods discussed.
Conventional Solvent Extraction
This method relies on the solubilizing power of a solvent to extract this compound from the plant matrix.
Materials:
-
Dried and ground mustard or rapeseed meal
-
70% (v/v) Ethanol or Methanol in water
-
Hydrochloric acid (for pH adjustment)
-
Heating apparatus (e.g., water bath, heating mantle)
-
Stirring equipment
-
Filtration apparatus
Procedure:
-
Weigh a specific amount of the plant material (e.g., 10 g).
-
Add the solvent at a defined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
For pH-adjusted extraction, add hydrochloric acid to the solvent to reach the desired pH (e.g., pH 2).
-
Heat the mixture to the desired temperature (e.g., 75°C) with continuous stirring for a set duration (e.g., 30 minutes).[5]
-
After extraction, separate the liquid extract from the solid residue by filtration.
-
The extraction process can be repeated on the solid residue to maximize yield.
-
Combine the liquid extracts for subsequent analysis or purification.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
Materials:
-
Dried and ground mustard or rapeseed meal
-
70% (v/v) Ethanol in water
-
Ultrasonic bath or probe sonicator
-
Temperature control system
-
Stirring equipment
-
Filtration apparatus
Procedure:
-
Suspend the plant material in the extraction solvent in a vessel.
-
Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Set the extraction parameters: temperature (e.g., 75°C), ultrasound amplitude (e.g., 100%), and sonication time.[4][5][6]
-
Maintain constant stirring throughout the extraction process.
-
After the specified time, cease sonication and filter the mixture to separate the extract from the solid residue.
Supercritical CO2 (SC-CO2) Pretreatment
This green technology is primarily used for defatting the raw material prior to solvent extraction.
Materials:
-
Mustard or rapeseed meal
-
Supercritical fluid extraction system
-
Carbon dioxide (supercritical grade)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 350 bar and 40°C).[4]
-
Pass the supercritical CO2 through the plant material to extract the lipids.
-
Depressurize the CO2 to separate the extracted oil.
-
The defatted plant material is then collected for subsequent this compound extraction using methods like UAE or solvent extraction.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and ground mustard or rapeseed meal
-
70% (v/v) Ethanol or Methanol in water
-
Microwave extraction system
Procedure:
-
Place the plant material and solvent in a microwave-safe extraction vessel.
-
Set the microwave power, temperature (e.g., up to 170°C), and extraction time (e.g., up to 30 minutes) according to the desired protocol.[7]
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the mixture to separate the extract.
Visualizing the Extraction Process
To better understand the workflows and influencing factors in this compound extraction, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]
- 4. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sinapine's Antioxidant Prowess: A Comparative Guide for Food Matrices
For Researchers, Scientists, and Drug Development Professionals: An objective look at sinapine's performance against other common antioxidants, supported by experimental data.
This compound, a naturally occurring phenolic compound predominantly found in rapeseed and mustard seeds, is gaining attention as a potent natural antioxidant for food preservation.[1] Its ability to delay the oxidation of cellular components like proteins, lipids, and DNA makes it a promising alternative to synthetic antioxidants.[1] This guide provides a comparative overview of this compound's antioxidant performance in various food matrices, drawing on available experimental data to benchmark it against commonly used synthetic and natural antioxidants.
Comparative Antioxidant Performance
Direct comparative studies of this compound against other antioxidants in the same food matrix are limited. The following tables summarize the available quantitative data for this compound and other common antioxidants from various studies. It is important to note that a direct comparison of values across different studies can be challenging due to variations in experimental conditions.
Table 1: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 Value (µM) | Food System/Model | Reference |
| This compound | DPPH | 165.7 ± 0.9 | In vitro | [2] |
| Sinapic Acid | DPPH | 32.4 ± 2.2 | In vitro | [2] |
| Ethyl Sinapate | DPPH | 51.9 ± 6.3 | In vitro | [2] |
| This compound | ABTS | ~25 µg/mL | In vitro | [2] |
Table 2: Antioxidant Performance of Butylated Hydroxytoluene (BHT) in Meat Products
| Food Matrix | BHT Concentration | TBARS Value (mg MDA/kg) | Storage Conditions | Reference |
| Raw Poultry Meat | 0.1% | Significantly lower than control | 8 days at 4°C | [3] |
| Beef Patties | 200 ppm | Lower than control | Frozen storage | [4] |
| Beef Patties | 100 mg/kg | Lower than control | 10 days of storage | [5] |
Table 3: Antioxidant Performance of Tocopherols in Edible Oils
| Food Matrix | Tocopherol Type & Concentration | Peroxide Value (meq O2/kg) | Storage Conditions | Reference |
| Sunflower Oil | α-tocopherol degradation to 0 | Increased from 9 to 160 | Accelerated oxidation | [6] |
| Peanut Oil | α-tocopherol degradation to 0 | Increased from 6 to 105 | Accelerated oxidation | [6] |
| Palm Oil | α-tocopherol degradation to 0 | Increased from 21 to 79 | Accelerated oxidation | [6] |
Table 4: Antioxidant Performance of Rosemary Extract in Food Emulsions
| Food Matrix | Rosemary Extract Concentration | Antioxidant Activity | Assay | Reference |
| Emulsified Extract | - | 0.06 - 0.35 mmol Trolox g dw−1 | DPPH | [7] |
| Emulsified Extract | - | Lower than aqueous extract | FRAP | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are protocols for key experiments cited in the evaluation of this compound and other antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test sample (this compound or other antioxidant) dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test sample and positive control.
-
Add a defined volume of each dilution to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined graphically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test sample and positive control
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test sample or positive control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Meat Products
The TBARS assay is a widely used method for measuring lipid peroxidation in meat by quantifying malondialdehyde (MDA), a secondary oxidation product.
Materials:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
Meat sample
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize the meat sample with an antioxidant like BHT to prevent further oxidation during the assay.
-
Precipitate proteins by adding TCA solution.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA reagent to the supernatant and heat in a boiling water bath for a specific time (e.g., 15-20 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the TBARS value, expressed as mg of MDA per kg of meat, using a standard curve of MDA.
Peroxide Value (PV) Determination in Oils
The peroxide value is a measure of the primary products of lipid oxidation (peroxides and hydroperoxides) in fats and oils.
Materials:
-
Oil sample
-
Acetic acid-chloroform solvent mixture
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate solution
-
Starch indicator solution
Procedure:
-
Dissolve a known weight of the oil sample in the acetic acid-chloroform mixture.
-
Add the saturated KI solution. The peroxides in the oil will oxidize the iodide to iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
Add the starch indicator near the endpoint of the titration, which will turn the solution blue-black in the presence of iodine.
-
Continue the titration until the blue color disappears.
-
The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq O2/kg).
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's antioxidant activity and the experimental procedures used to evaluate it.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative antioxidant effect of BHT and water extracts of banana and sapodilla peels in raw poultry meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Modeling of Changes in TBARS in the Intramuscular Lipid Fraction of Raw Ground Beef Enriched with Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: Sinapine's Role in Enhancing Therapeutic Efficacy
While research on the synergistic effects of sinapine with other natural compounds is still in its nascent stages, compelling evidence from studies combining this compound with the chemotherapeutic agent doxorubicin showcases its significant potential to overcome multi-drug resistance in cancer cells. This guide provides a comprehensive comparison of the synergistic effects observed in these studies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, has garnered attention for its diverse biological activities, including antioxidant and radioprotective properties. Recent investigations have delved into its capacity to act as a chemosensitizer, augmenting the efficacy of conventional anticancer drugs. This guide synthesizes the current understanding of this compound's synergistic action, focusing on its well-documented effects in combination with doxorubicin, and provides a framework for future explorations into its partnerships with other natural compounds.
This compound and Doxorubicin: A Synergistic Alliance Against Drug-Resistant Cancer
The primary body of evidence for this compound's synergistic activity comes from studies on human colorectal adenocarcinoma cells (Caco-2) and doxorubicin-resistant breast cancer cells (MCF-7/dox). In these models, this compound has been shown to reverse chemoresistance and enhance the cytotoxic effects of doxorubicin.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and doxorubicin has been quantified through various assays that measure cell viability and the degree of interaction between the two compounds. The data consistently demonstrates that the combination is more effective than either agent alone.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Reversal | Reference |
| Caco-2 | Doxorubicin alone | Not specified | - | - | [1] |
| This compound + Doxorubicin | Not specified | < 1 (Synergistic) | Not specified | [1] | |
| MCF-7/dox | Doxorubicin alone | 28.6 ± 2.1 | - | - | |
| This compound (10 µM) + Doxorubicin | 9.8 ± 0.8 | < 1 (Synergistic) | 2.9 | ||
| This compound (20 µM) + Doxorubicin | 4.5 ± 0.5 | < 1 (Synergistic) | 6.4 |
IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. A lower IC50 value in the combination treatment indicates increased sensitivity to the drug. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect. Fold Reversal indicates the factor by which this compound restored the sensitivity of resistant cells to doxorubicin.
Deciphering the Molecular Mechanisms of Synergy
The synergistic effect of this compound in combination with doxorubicin is primarily attributed to its ability to counteract the mechanisms of multi-drug resistance (MDR) in cancer cells. The key molecular target is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), a transmembrane efflux pump that actively removes chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.
This compound has been shown to downregulate the expression of P-gp at both the mRNA and protein levels.[1] This is achieved through the suppression of the Fibroblast Growth Factor Receptor 4 (FGFR4)-FRS2α-Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] In doxorubicin-resistant breast cancer cells, this compound's action is also linked to the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the expression of the MDR1 gene.
Below is a diagram illustrating the proposed signaling pathway through which this compound reverses doxorubicin resistance.
Experimental Protocols
For researchers looking to investigate the synergistic effects of this compound, the following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
-
Cell Seeding: Seed Caco-2 or MCF-7/dox cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method.
Doxorubicin Accumulation Assay
This assay measures the intracellular concentration of doxorubicin to determine if this compound inhibits its efflux.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Doxorubicin Incubation: Add doxorubicin (10 µM) to the cells and incubate for 90 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence spectrophotometer (excitation at 485 nm, emission at 590 nm).
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration of the lysate.
Western Blot Analysis for P-glycoprotein (P-gp) Expression
This technique is used to quantify the protein levels of P-gp.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for these key experiments.
Future Directions: Exploring this compound's Synergy with Other Natural Compounds
While the synergy between this compound and doxorubicin is well-established, the exploration of its combinations with other natural compounds remains a promising and largely untapped area of research. Natural products such as curcumin, quercetin, and resveratrol have demonstrated synergistic anticancer effects with each other and with conventional drugs. Investigating the potential of this compound to enhance the therapeutic properties of these and other natural compounds could lead to the development of novel, effective, and potentially less toxic combination therapies for a variety of diseases. Future studies should focus on screening this compound against a library of natural compounds to identify synergistic pairs and elucidate the underlying molecular mechanisms.
References
A Comparative Guide to the Stability of Natural vs. Synthetic Sinapine
For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for ensuring its efficacy and safety. This guide provides a detailed comparison of the stability of natural and synthetic sinapine, supported by experimental data and protocols. While the inherent chemical stability of pure this compound is identical regardless of its source, the presence of co-extracted compounds in natural preparations can influence its degradation profile compared to its synthetic counterpart.
Data Summary: this compound Stability
The following table summarizes quantitative data on the stability of this compound under various conditions. It is important to note that the stability of natural this compound extracts can be affected by the presence of other compounds.
| Parameter | Condition | Observation | Source |
| Purity | N/A | Synthetic this compound is typically of high purity, while natural extracts contain other phenolic compounds and impurities. | N/A |
| Thermal Stability | Room Temperature | A pure this compound solution at room temperature showed significant degradation over 30 days, with an 84.92% loss.[1][2] | [1][2] |
| 55-75 °C | Optimal extraction temperatures for this compound from mustard bran are in this range, suggesting short-term stability at these temperatures.[3] | [3] | |
| >140 °C | High temperatures (140-180°C) used in some extraction methods can lead to degradation.[3] | [3] | |
| pH Stability | Acidic (pH 2) | This compound extraction is most efficient at pH 2, indicating good stability in acidic conditions.[4][5] | [4][5] |
| Neutral to Alkaline (pH > 6) | The ester bond of this compound can be easily hydrolyzed under neutral to alkaline conditions, releasing sinapic acid and choline.[6] Phenolic compounds, in general, are less stable in alkaline conditions.[7] | [6][7] | |
| Light Stability | General | This compound and its derivatives exhibit high photo-stability and UV-absorption properties.[8] | [8] |
| Oxidative Stability | General | This compound demonstrates antioxidant activity, suggesting it can be susceptible to oxidation while protecting other molecules.[9] | [9] |
| Degradation Products | Hydrolysis | This compound degrades into sinapic acid and choline.[6][10][11] | [6][10][11] |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are crucial for reproducible results. The following are key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A validated HPLC method is essential for quantifying the degradation of this compound over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 100 x 3 mm, 2.6 μm particle size).[12]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and an acidifier like formic acid (0.1%).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Detection Wavelength: 320 nm.[12]
-
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Subject aliquots of the this compound solution (both natural extract and synthetic standard) to various stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time intervals, inject a sample into the HPLC system.
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining to determine the degradation rate.[1]
-
pH Stability Testing
This protocol determines the stability of this compound at different pH levels.
-
Materials: pH meter, buffers of various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Procedure:
-
Prepare solutions of this compound in different pH buffers.
-
Incubate the solutions at a constant temperature.
-
At set time points, analyze the samples by HPLC to quantify the concentration of this compound.
-
Observe the formation of degradation products, primarily sinapic acid.
-
Thermal Stability Testing
This protocol evaluates the effect of temperature on this compound stability.
-
Equipment: Temperature-controlled chambers or water baths.
-
Procedure:
-
Place aliquots of this compound solutions in chambers set at different temperatures (e.g., 4°C, 25°C, 40°C, 75°C).
-
Collect samples at various time intervals.
-
Analyze the samples using HPLC to determine the extent of degradation.
-
Photostability Testing
This protocol assesses the stability of this compound when exposed to light.
-
Equipment: A photostability chamber with controlled light exposure (e.g., Xenon lamp).
-
Procedure:
-
Expose this compound solutions to a standardized light source.
-
Simultaneously, keep control samples in the dark at the same temperature.
-
At regular intervals, measure the this compound concentration in both light-exposed and dark control samples using HPLC.
-
Signaling Pathway and Biosynthesis
This compound is synthesized in plants through the phenylpropanoid pathway. Understanding this pathway is relevant for the production of natural this compound and for identifying potential related compounds in extracts.
Caption: Biosynthesis of this compound via the phenylpropanoid pathway.
In the context of drug development, this compound has been shown to suppress ROS-induced cell death through the MAPK and autophagy pathways.[13] Specifically, it mitigates autophagy by suppressing the activation of TBHP-induced signaling pathways, including Akt, p38, and JNK.[13]
Caption: this compound's role in inhibiting oxidative stress-induced signaling pathways.
Conclusion
References
- 1. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 4. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Improvement of this compound Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted Waters of Sinapine Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, understanding the appropriate disposal procedures for chemical reagents is a fundamental aspect of laboratory safety and environmental responsibility. This guide offers a procedural framework for the disposal of sinapine, even in the absence of explicit official protocols. The recommendations provided are derived from established best practices for handling and disposing of phenolic compounds and other laboratory chemicals.
Understanding this compound's Profile
This compound is a naturally occurring phenolic compound found in various plants, notably in the seeds of the Brassicaceae family, such as rapeseed and mustard.[1] While some studies suggest that this compound has relatively low toxicity, it is imperative to handle and dispose of it with the same rigor as any other laboratory chemical.[2][3][4] The absence of specific disposal guidelines necessitates a conservative approach, treating it as potentially hazardous waste.
General Disposal Procedures for Phenolic Compounds
As this compound is a phenolic compound, its disposal should follow the established protocols for this class of chemicals. Phenolic waste is generally considered hazardous and requires special handling.
Key Principles for Disposal:
-
Do Not Drain Dispose: Phenolic compounds, including this compound solutions and contaminated materials, should never be poured down the sink.[5][6] This practice can lead to the contamination of water systems and harm aquatic life.[6]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[7][8] Incompatible chemicals should always be stored and disposed of in separate containers.[7][8]
-
Use Designated and Labeled Containers: All this compound waste, whether solid or liquid, must be collected in clearly labeled, sealed, and appropriate containers.[5][7][9] The label should clearly identify the contents as "Hazardous Waste" and specify "this compound" or "Phenolic Compound Waste."[5][9]
-
Solid Waste Management: Materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, sealed container.[5] For low-level solid waste, some institutional guidelines may permit disposal as clinical waste for incineration, but it is crucial to consult your institution's specific policies.[9]
-
Liquid Waste Management: Aqueous solutions containing this compound should be collected in shatter-proof bottles.[9] These should be treated as hazardous chemical waste.
-
Consult Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on hazardous waste disposal. They can provide information on approved containers, labeling requirements, and pickup schedules.
Quantitative Data Summary for Phenolic Compound Disposal
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general considerations for the disposal of phenolic compounds based on common laboratory practices.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Neutralize to a pH between 6 and 8 before collection, if safe and permissible by institutional policy. | [10] |
| Container Fullness | Do not overfill waste containers; a general rule is to fill to no more than 90% capacity. | [5] |
| Storage of Waste | Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. | [7][8] |
Experimental Protocols for Waste Characterization
Before disposal, it is essential to characterize the waste stream. While no specific experimental protocols for this compound disposal were found, a general approach to characterizing unknown chemical waste involves:
-
Reviewing the generating process: Understand the chemical reactions and all components that may be present in the waste.
-
Consulting Safety Data Sheets (SDS): The SDS for all chemicals used in the process will provide information on hazards and potential incompatibilities.
-
Analytical Testing (if necessary): In cases of complex or unknown waste mixtures, analytical testing may be required to determine the precise composition and hazards. This is typically coordinated through the EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates a general decision-making workflow for the proper disposal of this compound and other laboratory chemicals.
Caption: A workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these general principles and consulting with your institution's safety experts, you can ensure the safe and responsible disposal of this compound, protecting both your laboratory environment and the wider ecosystem.
References
- 1. Rapeseed - Wikipedia [en.wikipedia.org]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. This compound | CAS:18696-26-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistics for Handling Sinapine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Sinapine, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-impermeable gloves | Consider double gloving for enhanced protection. |
| Body | Protective clothing | A lab coat or work uniform is required. For tasks with a higher risk of exposure, consider additional garments like sleevelets, aprons, or disposable suits to prevent skin contact. |
| Eyes/Face | Safety glasses with side shields or goggles | If the work environment or activity involves dusty conditions, mists, or aerosols, goggles are necessary. A faceshield should be worn if there is a potential for direct facial contact with dusts, mists, or aerosols. |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If adequate local exhaust ventilation is not available or if exposure assessments indicate a risk, respiratory protection is required. A self-contained breathing apparatus should be used if necessary. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. Adherence to these steps will minimize risks and ensure a controlled laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a dry, cool, and well-ventilated place.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated place.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[4]
-
Do not eat, drink, or smoke when using this product.[2]
3. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Wear appropriate PPE, including chemical-impermeable gloves and eye protection.[4]
-
Avoid dust formation during cleanup.[4]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[4]
-
Prevent the spilled chemical from entering drains.[4]
4. First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste and in strict accordance with all local, regional, and national regulations.[5]
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.
-
Disposal Method: This material and its container must be disposed of as hazardous waste.[5] Do not let the product enter drains.[4][5] Consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.
This compound Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
